Antibacterial agent 187
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H29N7O3 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-amino-6-[3-[(5-methoxy-8-oxo-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-10-yl)amino]propylamino]hexanamide |
InChI |
InChI=1S/C23H29N7O3/c1-33-14-6-9-19-15(13-14)22(31)20-17(7-8-18-21(20)30(19)29-28-18)27-12-4-11-26-10-3-2-5-16(24)23(25)32/h6-9,13,16,26-27H,2-5,10-12,24H2,1H3,(H2,25,32)/t16-/m0/s1 |
InChI Key |
SYDUSJZIKFHAQO-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)N3C4=C(C=CC(=C4C2=O)NCCCNCCCC[C@@H](C(=O)N)N)N=N3 |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C4=C(C=CC(=C4C2=O)NCCCNCCCCC(C(=O)N)N)N=N3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Unraveling the Mechanism of Action of Antibacterial Agent 187
For Research, Scientific, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pre-clinical investigations into the mechanism of action of the novel investigational compound, Antibacterial Agent 187. The following sections detail the antibacterial spectrum, bactericidal activity, and the molecular pathways affected by this agent, supported by experimental data and methodologies.
Executive Summary
This compound is a novel synthetic compound demonstrating potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document elucidates the mechanism of action, which has been determined to be the inhibition of bacterial cell wall biosynthesis via a unique interaction with penicillin-binding proteins (PBPs). The agent exhibits rapid bactericidal activity with a low potential for the development of resistance.
Antibacterial Spectrum and Potency
The in vitro activity of this compound was evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to CLSI guidelines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | BAA-1717 | 1 |
| Streptococcus pneumoniae | 49619 | 0.25 |
| Enterococcus faecalis | 29212 | 2 |
| Escherichia coli | 25922 | >128 |
| Pseudomonas aeruginosa | 27853 | >128 |
Bactericidal Activity
Time-kill assays were performed to assess the bactericidal or bacteriostatic nature of this compound against S. aureus ATCC 29213. The results indicate a rapid, concentration-dependent bactericidal effect.
Table 2: Time-Kill Kinetics of this compound against S. aureus
| Time (hours) | 1x MIC Log CFU/mL Reduction | 2x MIC Log CFU/mL Reduction | 4x MIC Log CFU/mL Reduction |
| 0 | 0 | 0 | 0 |
| 2 | 1.5 | 2.5 | 3.2 |
| 4 | 2.8 | 4.1 | >5 |
| 8 | 3.5 | >5 | >5 |
| 24 | >5 | >5 | >5 |
Elucidation of Mechanism of Action
A series of experiments were conducted to identify the cellular target and mechanism of action of this compound.
The effect of this compound on the synthesis of DNA, RNA, protein, and peptidoglycan was investigated using radiolabeled precursors in S. aureus. The results pointed towards the specific inhibition of peptidoglycan synthesis.
Table 3: Inhibition of Macromolecular Synthesis in S. aureus
| Macromolecule | Radiolabeled Precursor | % Inhibition at 4x MIC |
| DNA | [³H]-thymidine | <10% |
| RNA | [³H]-uridine | <15% |
| Protein | [³H]-leucine | <10% |
| Peptidoglycan | [¹⁴C]-N-acetylglucosamine | >90% |
Competitive binding assays with Bocillin FL, a fluorescent penicillin analog, were performed to determine if this compound interacts with PBPs. The results demonstrated that the agent competes for the active site of PBP2a, a key enzyme in MRSA resistance.
The diagram above illustrates the experimental workflow for the PBP binding assay. A decrease in the fluorescent signal from Bocillin FL with increasing concentrations of this compound indicates competitive binding to the PBPs.
Proposed Mechanism of Action Signaling Pathway
Based on the experimental evidence, this compound is proposed to inhibit the transpeptidase activity of PBPs, thereby blocking the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to osmotic instability and subsequent cell lysis.
This diagram depicts the proposed signaling pathway for the antibacterial action of Agent 187, from binding to PBPs to eventual cell lysis.
Experimental Protocols
-
A two-fold serial dilution of this compound was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Bacterial strains were grown to a logarithmic phase and diluted to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.
-
100 µL of the bacterial suspension was added to each well containing 100 µL of the diluted compound.
-
Plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the agent that completely inhibited visible growth.
-
S. aureus was grown to the logarithmic phase and diluted to approximately 1 x 10⁶ CFU/mL in CAMHB.
-
This compound was added at concentrations of 1x, 2x, and 4x the MIC. A growth control without the agent was included.
-
Cultures were incubated at 37°C with shaking.
-
Aliquots were removed at 0, 2, 4, 8, and 24 hours, serially diluted in phosphate-buffered saline, and plated on tryptic soy agar.
-
Plates were incubated at 37°C for 24 hours, and colonies were counted to determine the CFU/mL.
-
S. aureus was grown to the early logarithmic phase in a minimal medium.
-
The culture was divided into aliquots, and this compound was added at 4x the MIC.
-
Radiolabeled precursors ([³H]-thymidine, [³H]-uridine, [³H]-leucine, or [¹⁴C]-N-acetylglucosamine) were added to the respective aliquots.
-
Samples were incubated at 37°C, and at various time points, aliquots were removed and precipitated with trichloroacetic acid.
-
The radioactivity of the precipitate was measured using a scintillation counter to determine the rate of incorporation.
-
Bacterial cell membranes containing PBPs were prepared from S. aureus.
-
Membrane preparations were incubated with increasing concentrations of this compound for 15 minutes at room temperature.
-
Bocillin FL was added to a final concentration of 10 µM and incubated for another 30 minutes.
-
The reaction was stopped by the addition of a loading buffer.
-
Proteins were separated by SDS-PAGE.
-
The gel was visualized using a fluorescent gel imager, and the intensity of the fluorescent bands corresponding to the PBPs was quantified.
Conclusion
The collective evidence strongly supports that this compound exerts its bactericidal effect by targeting and inhibiting bacterial cell wall synthesis through the disruption of PBP function. Its potent activity against MRSA makes it a promising candidate for further development in the fight against antibiotic-resistant infections. Future studies will focus on detailed kinetic analysis of PBP inhibition and in vivo efficacy models.
In Vitro Efficacy of Antifungal Agent 187 (IKE7): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifungal Agent 187, also identified as IKE7, is a synthetic molecule belonging to the triazoloacridinone class of compounds. Initially misnomered as an antibacterial agent, extensive research has clarified its role as a potent antifungal agent. Its primary mechanism of action is the targeted inhibition of yeast topoisomerase II, an essential enzyme in fungal DNA replication and chromosome segregation. This document provides a comprehensive technical guide on the in vitro efficacy of Antifungal Agent 187 (IKE7), detailing its activity, mechanism of action, and the experimental protocols for its evaluation.
Mechanism of Action: Inhibition of Yeast Topoisomerase II
Antifungal Agent 187 (IKE7) exerts its fungicidal or fungistatic effects by targeting yeast topoisomerase II. This enzyme is crucial for relieving topological stress in DNA during replication, transcription, and chromosome segregation by creating transient double-strand breaks to allow for strand passage. IKE7 interferes with the catalytic cycle of this enzyme, leading to the stabilization of the covalent complex between topoisomerase II and DNA. This results in an accumulation of DNA double-strand breaks, which are lethal to the fungal cell if not repaired. This targeted action makes it a promising candidate for further investigation, particularly against fungal strains that have developed resistance to other antifungal agents.
The inhibition of the catalytic activity of yeast topoisomerase II by IKE7 has been demonstrated in vitro. At concentrations of 50 and 150 µM, IKE7 has been shown to inhibit the decatenation of kinetoplast DNA (kDNA) by the enzyme[1][2]. This direct evidence supports its proposed mechanism of action.
Figure 1: Mechanism of action of Antifungal Agent 187 (IKE7).
Quantitative In Vitro Efficacy Data
The in vitro activity of Antifungal Agent 187 (IKE7) has been quantified using standard antifungal susceptibility testing methods. The available data is summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Fungal Species | Resistance Profile | MIC Range (µg/mL) | Reference |
| Candida glabrata | Fluconazole-Resistant | 32 - 64 | [2] |
Table 2: In Vitro Enzyme Inhibition Data
| Enzyme | Assay | Inhibitory Concentrations | Reference |
| Yeast Topoisomerase II | kDNA Decatenation | 50 - 150 µM | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro efficacy studies. The following sections outline the standard protocols applicable to the testing of Antifungal Agent 187 (IKE7).
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized technique for determining the MIC of antifungal agents against yeasts.
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
Antifungal Agent 187 (IKE7)
-
Fungal isolate (e.g., Candida glabrata)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Agent Dilutions: A stock solution of IKE7 is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired final concentration range.
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Inoculation: Each well containing the antifungal dilution is inoculated with the prepared fungal suspension. A growth control well (without the agent) and a sterility control well (uninoculated medium) are included.
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of IKE7 at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Yeast Topoisomerase II Inhibition Assay (kDNA Decatenation)
This in vitro assay directly measures the inhibitory effect of a compound on the catalytic activity of yeast topoisomerase II. The enzyme's ability to decatenate, or unlink, the interlocked DNA circles of kinetoplast DNA (kDNA) is assessed.
Figure 3: Workflow for the Yeast Topoisomerase II Inhibition Assay.
Materials:
-
Purified yeast topoisomerase II
-
Kinetoplast DNA (kDNA) from Crithidia fasciculata
-
Antifungal Agent 187 (IKE7)
-
Reaction buffer (containing ATP)
-
Stop solution (e.g., SDS, proteinase K, loading dye)
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing kDNA, reaction buffer with ATP, and purified yeast topoisomerase II enzyme.
-
Addition of Inhibitor: IKE7 is added to the reaction mixtures at a range of concentrations (e.g., 1 to 150 µM). A positive control (no inhibitor) and a negative control (no enzyme) are included.
-
Incubation: The reactions are incubated at 30°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction to occur.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K to digest the enzyme.
-
Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.
-
Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. In the absence of an inhibitor, the topoisomerase II will decatenate the kDNA network, which will then migrate into the gel as monomeric circles. In the presence of an effective inhibitor like IKE7, the kDNA will remain as a catenated network at the origin of the gel. The degree of inhibition is assessed by the reduction in the amount of decatenated DNA products.
Conclusion
Antifungal Agent 187 (IKE7) is a promising antifungal compound that targets yeast topoisomerase II. Its demonstrated in vitro activity against fluconazole-resistant Candida glabrata highlights its potential for the treatment of infections caused by drug-resistant fungal pathogens. The detailed experimental protocols provided herein offer a framework for the further evaluation and characterization of this and other novel antifungal agents. Future studies should aim to expand the quantitative efficacy data to include a broader range of clinically relevant fungal species and to determine its time-kill kinetics to better understand its fungicidal or fungistatic properties.
References
"Antibacterial agent 187" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Identifiers of Antibacterial Agent 187
Precise identification of a compound is fundamental to research and development. For "this compound," also known as IKE7 and cataloged under the identifier HY-162271, the molecular formula and weight are crucial parameters.
| Parameter | Value |
| Compound Name | This compound |
| Alias | IKE7 |
| Catalog Number | HY-162271 |
| Molecular Formula | Not available in public sources |
| Molecular Weight | Not available in public sources |
Despite extensive searches, the specific molecular formula and molecular weight for this compound (HY-162271/IKE7) are not publicly available at this time. This critical information is essential for accurate experimental design, including molar concentration calculations and analytical characterization.
Mechanism of Action and Biological Activity
This compound (IKE7) is characterized as a derivative containing imidazole and triazolacridone structures.[1][2][3] Its primary mechanism of action is the targeting of yeast topoisomerase II, an essential enzyme involved in DNA replication and transcription.[1][2][3] This mode of action confers upon it antifungal properties.[1][2][3]
Experimental Data and Protocols
Further in-depth analysis and the creation of detailed experimental protocols and signaling pathway diagrams are contingent upon the availability of the fundamental molecular weight and formula of this compound. Without this information, the generation of a comprehensive technical guide that meets the specified requirements is not possible.
Logical Workflow for Compound Characterization
The following diagram illustrates the necessary logical workflow that must be followed once the core molecular identifiers are known.
Caption: A flowchart illustrating the sequential steps for the characterization and development of a novel antibacterial agent, starting from the fundamental molecular properties.
Conclusion
The development of a comprehensive technical guide for "this compound" is currently impeded by the lack of publicly available information regarding its molecular weight and chemical formula. These are indispensable prerequisites for the accurate presentation of quantitative data, the detailing of experimental protocols, and the visualization of its biological pathways. Researchers and drug development professionals are advised to seek this core information from the supplier (MedChemExpress, HY-162271) to proceed with any meaningful scientific investigation.
References
An In-depth Technical Guide to Antibacterial Agent 187
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the origin, mechanism of action, and available data on Antibacterial Agent 187.
Origin and Nature
This compound, also known as IKE7, is a synthetically derived compound.[1][2][3][4][5][6] It is not of natural origin and therefore does not have a natural source. The molecule is a derivative containing imidazole and triazolacridone structural components.[1][2][3][4][5][6][7][8][9] It was specifically designed to target a key enzyme in fungi.[1][2][4][5][6][7][8][9]
Primary Activity and Mechanism of Action
Contrary to its name, the primary therapeutic activity of this compound is antifungal.[1][4][6][7][8] It exhibits potent activity against fungal pathogens, including strains that have developed resistance to common antifungal drugs like fluconazole.[1][2][4][6][7][8]
The mechanism of action involves the specific targeting and inhibition of yeast topoisomerase II.[1][2][3][4][5][6][7][8][9] Topoisomerase II is a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound disrupts essential cellular processes, leading to fungal cell death.
Quantitative Data: Antifungal Activity
The efficacy of this compound has been quantified through Minimum Inhibitory Concentration (MIC) values, particularly against fluconazole-resistant fungal strains.
| Compound | Target Organism | MIC (μg/mL) | Reference |
| This compound (IKE7) | Fluconazole-resistant fungi | 32-64 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the specific assays used to determine its MIC values are not publicly available within the reviewed literature. These protocols are typically proprietary to the discovering and developing entities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibacterial agent 187_TargetMol [targetmol.com]
- 3. fluconazole resistance | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 抗菌剂 | MCE [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 187
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the field of antimicrobial research and development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This value is crucial for assessing the potency of a new antibacterial compound, such as Antibacterial Agent 187, and for guiding further preclinical and clinical development. The broth microdilution method is a widely accepted and commonly used technique for determining MIC values due to its accuracy and efficiency.[5] This document provides a detailed protocol for determining the MIC of "this compound" using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][6][7]
Experimental Protocols
This protocol outlines the steps for determining the MIC of this compound against a specific bacterial strain.
Materials:
-
This compound
-
Sterile 96-well microtiter plates[8]
-
Bacterial strains (e.g., quality control strains like Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213)[8]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[8]
-
Spectrophotometer or densitometer
-
Micropipettes and sterile tips
-
Sterile reservoirs
Procedure:
-
Preparation of this compound Stock Solution:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Within 15 minutes of preparation, dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][13]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.[11]
-
Add 200 µL of the highest concentration of this compound (prepared in CAMHB) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.[11]
-
This will result in wells containing 100 µL of varying concentrations of the antibacterial agent.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well, including a positive control well (containing only broth and bacteria) and excluding a negative control well (containing only broth).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Reading and Interpretation of Results:
Data Presentation
The following table presents hypothetical MIC values for this compound against common quality control bacterial strains. In a real-world scenario, these values would be determined experimentally.
| Bacterial Strain | This compound MIC (µg/mL) | Quality Control MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 2 | 1 - 4 |
| Staphylococcus aureus ATCC 29213 | 0.5 | 0.25 - 1 |
| Pseudomonas aeruginosa ATCC 27853 | 8 | 4 - 16 |
| Enterococcus faecalis ATCC 29212 | 1 | 0.5 - 2 |
Visualizations
Caption: Workflow for the broth microdilution MIC assay.
The following diagram illustrates a hypothetical mechanism of action for an antibacterial agent that inhibits bacterial cell wall synthesis, a common target for antibiotics.
Caption: Hypothetical inhibition of cell wall cross-linking.
References
- 1. idexx.com [idexx.com]
- 2. idexx.dk [idexx.dk]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. goldbio.com [goldbio.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Note and Protocol: Preparation of Stock Solutions of Antibacterial Agent 187
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
"Antibacterial agent 187" is a novel synthetic compound demonstrating significant promise in preclinical studies for its potent bactericidal activity. Accurate and consistent preparation of stock solutions is a critical first step for in vitro and in vivo experimentation to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the solubilization, storage, and handling of "this compound" to maintain its stability and biological activity.
2. Physicochemical and Handling Properties
Proper handling of powdered compounds is essential for safety and to prevent contamination.[1][2] For potent antibacterial powders, specific safety measures should be taken to protect laboratory personnel from inhalation exposure.[2]
Table 1: Properties and Recommended Storage for this compound
| Property | Value/Recommendation | Citation |
| Molecular Weight | 452.34 g/mol | |
| Appearance | White to off-white lyophilized powder | |
| Recommended Solvents | Dimethyl sulfoxide (DMSO), Ethanol | [3] |
| Recommended Stock Concentration | 10 mM - 50 mM in DMSO | |
| Storage of Powder | -20°C in a desiccator, protected from light | [4][5] |
| Storage of Stock Solution | Aliquoted at -20°C or -80°C to avoid freeze-thaw cycles | [6][7][8] |
| Solution Stability | Stable for up to 6 months at -20°C when properly stored | [9] |
3. Experimental Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO.
3.1. Materials and Equipment
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Calibrated analytical balance
-
Sterile polypropylene microcentrifuge tubes (1.5 mL)[10]
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves[7][11]
3.2. Calculation of Mass
To prepare a desired volume of a specific concentration, the required mass of the compound must be calculated. The formula for this calculation is:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [12]
For a 10 mM stock solution in 1 mL (0.001 L):
-
Mass (g) = 0.010 mol/L x 0.001 L x 452.34 g/mol = 0.00452 g
-
Mass (mg) = 4.52 mg
Online molarity calculators are also available to assist with these calculations.[13]
3.3. Step-by-Step Dissolution Procedure
-
Before opening, allow the vial of "this compound" to equilibrate to room temperature to prevent condensation.[5]
-
In a designated containment hood, carefully weigh 4.52 mg of the powder.[14][15]
-
Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.[3]
-
Close the tube tightly and vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if dissolution is difficult.[3]
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[4][9]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[7]
-
Store the aliquots at -20°C or -80°C in a light-protected container.[5][8]
4. Safety and Handling Precautions
-
Always handle "this compound" powder in a chemical fume hood or a powder containment enclosure to avoid inhalation of fine particles.[11][15]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, at all times.[7]
-
DMSO can facilitate the absorption of chemicals through the skin; therefore, exercise caution to avoid direct contact.
-
Dispose of all waste materials according to institutional and local environmental regulations.[7]
5. Workflow Diagram
The following diagram illustrates the key steps in the preparation of the "this compound" stock solution.
Caption: Workflow for preparing "this compound" stock solution.
References
- 1. ilcdover.com [ilcdover.com]
- 2. How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic [schematicind.com]
- 3. selleckchem.com [selleckchem.com]
- 4. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 5. lifetein.com [lifetein.com]
- 6. Preparation of Antibiotic Stock Solutions and Discs • Microbe Online [microbeonline.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. Antibiotics powders Maximum safety & efficiency during filling [a3p.org]
- 12. Molarity and Solution Units of Concentration [chem.fsu.edu]
- 13. Molarity Calculator [graphpad.com]
- 14. safety.duke.edu [safety.duke.edu]
- 15. Powder Handling - AirClean Systems [aircleansystems.com]
Application Notes and Protocols: "Antibacterial Agent 187" in Biofilm Disruption Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial treatments.[1][2] Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a protective barrier.[3][4] The development of novel agents capable of disrupting these resilient structures is a critical area of research. "Antibacterial Agent 187" is a novel synthetic compound that has demonstrated significant potential in the inhibition of biofilm formation and the disruption of pre-formed biofilms of a broad range of pathogenic bacteria.
These application notes provide an overview of the utility of "this compound" in biofilm disruption assays, including its purported mechanism of action, quantitative efficacy data, and detailed protocols for its application in laboratory settings.
Mechanism of Action
"this compound" is hypothesized to disrupt biofilms through a dual-action mechanism. Firstly, it interferes with the bacterial quorum sensing (QS) system, a cell-to-cell communication network that regulates biofilm formation and virulence factor production.[2] Specifically, it is believed to act as an antagonist to N-acyl homoserine lactone (AHL) signaling molecules in Gram-negative bacteria and autoinducer peptides (AIPs) in Gram-positive bacteria, thereby downregulating the expression of genes essential for EPS production and biofilm maturation.[2] Secondly, "this compound" exhibits enzymatic activity that degrades key components of the EPS matrix, including polysaccharides and extracellular DNA (eDNA), weakening the biofilm structure and increasing the susceptibility of the embedded bacteria to antimicrobial agents.[3]
References
- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Biofilm Destruction: A Focused Review On The Recent Use of Phage-Based Strategies With Other Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Efficacy of Antibacterial Agent 187 in a Murine Sepsis Model
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of a novel investigational compound, Antibacterial Agent 187, a potent topoisomerase II inhibitor.[1] The experimental model detailed herein is a murine sepsis model induced by Methicillin-resistant Staphylococcus aureus (MRSA), a critical pathogen in both hospital and community settings.[2] These guidelines are intended to serve as a foundational resource for preclinical assessment of this and similar antibacterial agents.
Introduction to this compound
This compound is a novel synthetic compound belonging to a class of dual-targeting topoisomerase inhibitors. Its proposed mechanism of action involves the inhibition of bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, enzymes essential for DNA replication, repair, and segregation. This dual-targeting is hypothesized to confer potent bactericidal activity and a low propensity for resistance development. Pre-clinical in vitro studies have demonstrated significant activity against a broad spectrum of Gram-positive bacteria, including clinically relevant strains of MRSA. The mouse peritonitis/sepsis model is a standard and effective method for the initial in vivo screening of novel antibacterial compounds.[3]
Proposed Mechanism of Action
This compound functions by stabilizing the covalent complex between DNA and topoisomerase enzymes. This action leads to the accumulation of double-strand DNA breaks, which, if not repaired, trigger a cascade of cellular events culminating in bacterial cell death.
Caption: Mechanism of action for this compound.
In Vivo Murine Sepsis Model: Efficacy Evaluation
The murine sepsis model is a robust and reproducible method for assessing the systemic efficacy of antibacterial agents against severe, life-threatening infections.[2][3] This model simulates human bacteremia and sepsis, providing critical data on an agent's ability to reduce bacterial burden and improve survival outcomes.[2][4]
Summary of Experimental Data
The following tables summarize the key efficacy and safety endpoints from a representative in vivo study comparing this compound to a vehicle control and a standard-of-care antibiotic, Vancomycin.
Table 1: Survival Rate in MRSA-Infected Mice
| Treatment Group (n=10 per group) | Dose (mg/kg, IP) | Survival Rate at Day 7 (%) |
|---|---|---|
| Vehicle Control (Saline) | N/A | 10% |
| This compound (Low Dose) | 10 | 60% |
| This compound (High Dose) | 50 | 90% |
| Vancomycin (Positive Control) | 40 | 80% |
Table 2: Bacterial Load in Blood and Spleen at 24 Hours Post-Infection
| Treatment Group | Mean Bacterial Load in Blood (Log10 CFU/mL ± SD) | Mean Bacterial Load in Spleen (Log10 CFU/g ± SD) |
|---|---|---|
| Vehicle Control | 8.2 ± 0.5 | 7.5 ± 0.4 |
| This compound (Low Dose) | 4.5 ± 0.7 | 4.1 ± 0.6 |
| This compound (High Dose) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Vancomycin (Positive Control) | 2.8 ± 0.4 | 3.2 ± 0.5 |
Table 3: Serum Cytokine Levels at 24 Hours Post-Infection
| Treatment Group | TNF-α (pg/mL ± SD) | IL-6 (pg/mL ± SD) |
|---|---|---|
| Vehicle Control | 1250 ± 210 | 2500 ± 450 |
| This compound (Low Dose) | 550 ± 150 | 1100 ± 300 |
| This compound (High Dose) | 210 ± 80 | 450 ± 120 |
| Vancomycin (Positive Control) | 350 ± 110 | 700 ± 180 |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for conducting the in vivo murine sepsis study. All animal procedures should be performed in accordance with institutional and national animal welfare guidelines.
Experimental Workflow Overview
Caption: Workflow for the murine MRSA sepsis model.
Protocol: Animal Model and Infection
-
Animals: Use female BALB/c mice, 6-8 weeks old.[5] House animals in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.
-
Acclimatization: Allow mice to acclimatize for at least 7 days before the experiment.
-
Bacterial Strain: Use a well-characterized MRSA strain, such as USA300.[5]
-
Inoculum Preparation:
-
Culture MRSA overnight in Tryptic Soy Broth (TSB).
-
Subculture the bacteria in fresh TSB until it reaches the logarithmic growth phase (OD600 ≈ 0.6-0.8).
-
Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of approximately 2 x 10⁸ CFU/mL. The final inoculum concentration should be confirmed by plating serial dilutions.
-
-
Infection:
-
Induce sepsis by injecting 0.2 mL of the bacterial suspension intraperitoneally (IP) into each mouse.[3] This delivers a target dose of ~4 x 10⁷ CFU/mouse.
-
Protocol: Drug Formulation and Administration
-
Formulation:
-
This compound: Prepare a stock solution in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). Dilute to the final working concentrations (e.g., 1 mg/mL for the low dose and 5 mg/mL for the high dose, assuming a 10 mL/kg dosing volume).
-
Vancomycin: Dissolve in sterile saline to the required concentration.
-
Vehicle Control: Use the same vehicle as for this compound.
-
-
Administration:
-
Two hours post-infection, administer the assigned treatment to each group via intraperitoneal (IP) injection.
-
Administer a second dose 12 hours after the first for a twice-daily (BID) regimen.
-
Protocol: Sample Collection and Processing
-
Survival Monitoring: Monitor mice at least twice daily for 7 days, recording clinical signs of illness and mortality.
-
Terminal Sampling (24-hour cohort):
-
At 24 hours post-infection, euthanize a subgroup of mice from each treatment group.
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes for bacterial load determination and heparinized tubes for plasma separation (for cytokine analysis).
-
Spleen Collection: Aseptically harvest the spleen, weigh it, and place it in a tube with sterile PBS.[5]
-
-
Processing:
-
Blood: Perform serial dilutions of whole blood in PBS for CFU plating. Centrifuge heparinized blood to collect plasma and store at -80°C.
-
Spleen: Homogenize the spleen in 1 mL of sterile PBS.[5] Perform serial dilutions of the homogenate for CFU plating.
-
Protocol: Quantification of Endpoints
-
Bacterial Load Quantification (CFU Assay):
-
Plate 100 µL of each serial dilution from blood and spleen homogenates onto Tryptic Soy Agar (TSA) plates.
-
Incubate plates at 37°C for 18-24 hours.
-
Count the colonies on plates with 30-300 colonies to calculate the CFU per mL of blood or per gram of spleen tissue.
-
-
Cytokine Analysis (ELISA):
-
Quantify the levels of TNF-α and IL-6 in the collected plasma samples using commercially available ELISA kits, following the manufacturer’s instructions.[4]
-
Conclusion
The data and protocols presented demonstrate a robust framework for the in vivo evaluation of this compound. In this representative model, this compound showed dose-dependent efficacy, significantly improving survival and reducing bacterial burden in systemic MRSA infection, with performance comparable or superior to the standard-of-care agent, Vancomycin. These findings support the continued development of this compound as a potential new therapy for severe bacterial infections.
References
- 1. Antibacterial agent 187_TargetMol [targetmol.com]
- 2. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. jidc.org [jidc.org]
- 5. A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300 from Other MRSA Strains [mdpi.com]
Application Note: Time-Kill Kinetics Assay for Antibacterial Agent 187
Introduction
The time-kill kinetics assay is a critical in vitro method used in antimicrobial drug development to assess the pharmacodynamic properties of a novel agent.[1][2][3] This assay evaluates the rate at which an antibacterial agent kills a specific population of microorganisms over time.[3][4] The data generated is essential for characterizing whether an agent is bactericidal (causes cell death) or bacteriostatic (inhibits growth) and at what concentration and time frame this activity occurs.[1][2] Bactericidal activity is typically defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][5] This application note provides a detailed protocol for performing a time-kill kinetics assay for a novel compound, designated here as "Antibacterial agent 187."
Experimental Protocol
This protocol is based on established guidelines for determining the bactericidal activity of antimicrobial agents.[1][2]
1. Materials
-
This compound stock solution of known concentration
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile 0.9% saline solution or phosphate-buffered saline (PBS)
-
Sterile culture tubes
-
Shaking incubator set at 37°C
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Spiral plater or manual plating supplies (spreaders)
-
Colony counter
2. Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)
Before initiating the time-kill assay, the MIC of this compound against the test organism must be determined using a standardized method such as broth microdilution according to CLSI guidelines. The results of the MIC determination will guide the selection of concentrations for the time-kill assay.
3. Inoculum Preparation
-
From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with shaking (approx. 180-200 rpm) until it reaches the mid-logarithmic growth phase, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute this standardized suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.[5]
4. Assay Procedure
-
Prepare a series of culture tubes, each containing the standardized bacterial inoculum in CAMHB.
-
Add this compound to the tubes to achieve the desired final concentrations. These concentrations are typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[7][8][9]
-
Include a growth control tube containing the bacterial inoculum without any antibacterial agent.[1]
-
Incubate all tubes at 37°C with constant agitation (180 rpm).[5]
-
At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test and control tube.[5][6][7]
-
Perform ten-fold serial dilutions of the collected aliquots in sterile saline or PBS to a dilution that will yield a countable number of colonies (typically 25-250 CFU/plate).[7]
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. The formula for calculation is: CFU/mL = (Number of colonies) x (Dilution factor) / (Volume plated in mL)
5. Data Analysis and Presentation
The results of the time-kill kinetics assay are typically presented as a semi-logarithmic plot, with the log10 CFU/mL on the y-axis and time on the x-axis.[8] Each concentration of this compound will have its own curve on the graph, along with the growth control.
Data Presentation
The quantitative data from the assay should be summarized in a table for clear comparison before plotting.
Table 1: Time-Kill Kinetics of this compound against [Test Organism]
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 |
| 1 | 6.15 | 5.50 | 5.25 | 4.80 | 4.10 |
| 2 | 6.80 | 5.35 | 4.80 | 4.10 | 3.20 |
| 4 | 7.90 | 5.10 | 4.10 | 3.05 | <2.00 |
| 6 | 8.50 | 4.90 | 3.50 | <2.00 | <2.00 |
| 8 | 8.80 | 5.20 | 3.90 | <2.00 | <2.00 |
| 24 | 9.10 | 6.80 | 5.50 | <2.00 | <2.00 |
Note: Data shown are hypothetical and for illustrative purposes only. "<2.00" indicates the lower limit of detection.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the time-kill kinetics assay protocol.
Caption: Workflow of the Time-Kill Kinetics Assay.
References
- 1. emerypharma.com [emerypharma.com]
- 2. scribd.com [scribd.com]
- 3. linnaeusbio.com [linnaeusbio.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. 4.5. Time-Kill Kinetics Assay [bio-protocol.org]
- 8. actascientific.com [actascientific.com]
- 9. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing "Antibacterial Agent 187" for the Selection of Resistant Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance is a critical global health challenge. Understanding the mechanisms by which bacteria develop resistance is paramount for the development of new therapeutic strategies. "Antibacterial Agent 187" is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of pathogens. These application notes provide a comprehensive guide for researchers to utilize "this compound" as a selective agent to generate and characterize resistant bacterial mutants. The following protocols and methodologies are designed to be adaptable to a variety of bacterial species and laboratory settings.
The selection of resistant mutants occurs within a specific concentration range known as the mutant selection window. This window extends from the Minimum Inhibitory Concentration (MIC), which inhibits the growth of the susceptible bacterial population, to the Mutant Prevention Concentration (MPC), the concentration that prevents the growth of even the least susceptible single-step mutants. Manipulating and understanding this window is key to studying resistance development.
Data Presentation: Key Parameters of "this compound"
The following table summarizes the essential antibacterial characteristics of "this compound" against a reference bacterial strain. These values are critical for designing experiments to select for resistant mutants.
| Parameter | Value | Description |
| Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. |
| Mutant Prevention Concentration (MPC) | 8.0 µg/mL | The lowest antibiotic concentration that prevents the formation of resistant colonies from a large bacterial population (>10^10 cells). |
| Mutant Selection Window | 0.5 - 8.0 µg/mL | The concentration range between the MIC and MPC where resistant mutants are selectively enriched. |
| Frequency of Spontaneous Resistance | ~1 x 10⁻⁸ | The natural rate at which mutations conferring resistance to "this compound" arise in the bacterial population. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of "this compound".
Materials:
-
"this compound" stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a single colony from an agar plate and inoculate it into a tube of MHB.
-
Incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of "this compound":
-
Prepare a 2-fold serial dilution of "this compound" in MHB across the wells of a 96-well plate.
-
The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in MHB without the agent) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of "this compound" at which there is no visible bacterial growth (turbidity).
-
Selection of Resistant Mutants using Gradient Plates
This method is effective for isolating mutants with varying levels of resistance.
Materials:
-
Nutrient agar
-
"this compound"
-
Petri dishes
-
Bacterial culture
Procedure:
-
Prepare the Gradient Plate:
-
Pour a bottom layer of plain nutrient agar into a petri dish and allow it to solidify at an angle.
-
Once solidified, place the dish flat and pour a top layer of nutrient agar containing "this compound" at a concentration above the MIC.
-
This creates a concentration gradient of the agent across the plate.
-
-
Inoculation:
-
Spread a dense culture of the susceptible bacteria across the surface of the gradient plate.
-
-
Incubation:
-
Incubate the plate at 37°C until colonies appear.
-
-
Isolation of Mutants:
-
Colonies growing in the higher concentration areas of the gradient are likely resistant mutants.
-
Pick individual colonies and re-streak them on a fresh plate containing a uniform concentration of "this compound" to confirm resistance.
-
Characterization of Resistant Mutants: Growth Curve Analysis
This protocol is used to assess the fitness of the selected resistant mutants compared to the wild-type strain.
Materials:
-
Wild-type and resistant bacterial strains
-
MHB (with and without "this compound")
-
Spectrophotometer or plate reader
-
Shake flask or 96-well plate
Procedure:
-
Prepare Cultures:
-
Grow overnight cultures of both the wild-type and resistant strains.
-
Dilute the cultures in fresh MHB to a starting OD₆₀₀ of approximately 0.05.
-
-
Experimental Setup:
-
Prepare flasks or wells with:
-
Wild-type in MHB
-
Wild-type in MHB + "this compound" (at MIC)
-
Resistant mutant in MHB
-
Resistant mutant in MHB + "this compound" (at MIC and higher concentrations)
-
-
-
Growth Monitoring:
-
Incubate at 37°C with shaking.
-
Measure the OD₆₀₀ at regular intervals (e.g., every 30-60 minutes) for 12-24 hours.
-
-
Data Analysis:
-
Plot OD₆₀₀ versus time to generate growth curves.
-
Compare the lag phase, exponential growth rate, and final cell density between the strains under different conditions.
-
Visualizations
Signaling Pathway: Hypothetical Mechanism of Action of "this compound"
The following diagram illustrates a hypothetical mechanism where "this compound" inhibits a key bacterial enzyme, leading to cell death. Resistance could arise from mutations in the gene encoding this enzyme.
Caption: Hypothetical mechanism of "this compound" action.
Experimental Workflow: Selection and Characterization of Resistant Mutants
This diagram outlines the overall workflow for isolating and analyzing bacteria resistant to "this compound".
Caption: Workflow for isolating and characterizing resistant mutants.
Logical Relationship: The Mutant Selection Window
This diagram illustrates the concept of the mutant selection window, a critical factor in the emergence of antibiotic resistance.
Caption: The Mutant Selection Window concept.
Application Note: Protocols for In Vitro Synergy Testing of "Antibacterial Agent 187"
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of multidrug-resistant pathogens necessitates the exploration of novel therapeutic strategies, including combination therapies. The synergistic interaction between two antimicrobial agents can result in enhanced efficacy, reduced dosage requirements, and a lower propensity for resistance development. This document provides detailed protocols for evaluating the synergistic potential of "Antibacterial Agent 187," a novel investigational compound, in combination with established antibiotics. The primary methods covered are the checkerboard microdilution assay for initial screening and the time-kill curve analysis for dynamic confirmation of synergistic effects.
Overall Experimental Workflow
The process of evaluating synergy involves a screening phase to identify potential synergistic combinations, followed by a confirmatory phase to characterize the nature of the interaction over time.
Caption: Experimental workflow for antibiotic synergy testing.
Protocol 1: Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to screen for synergy between two antimicrobial agents.[1] It involves testing various combinations of two drugs in a microtiter plate to determine their combined inhibitory effect.
A. Materials:
-
96-well microtiter plates
-
"this compound" (stock solution of known concentration)
-
Partner antibiotic (stock solution of known concentration)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Multichannel pipette
-
Incubator (35-37°C)
-
Plate reader (optional, for OD measurements)
B. Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of "this compound." This is achieved by adding 100 µL of the agent to the first column and then serially transferring 50 µL across the plate.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic in a similar fashion.
-
The resulting plate will contain a grid of antibiotic combinations.[3]
-
Include control wells: Row H should contain serial dilutions of Agent 187 alone, and column 11 should contain serial dilutions of the partner antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).[4] Column 12 should contain a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of an antibiotic that completely inhibits visible growth. The MICs of the individual agents are determined from the control rows/columns. For the combination wells, the concentrations of both agents that inhibit growth are recorded.
C. Data Analysis: Fractional Inhibitory Concentration (FIC) Index
The FIC Index (FICI) is calculated to quantify the interaction between the two agents.[2]
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
FICI = FIC of Agent A + FIC of Agent B[5]
The FICI is calculated for each well that shows no growth. The lowest FICI value is reported.[3]
D. Interpretation of FICI Values:
| FICI Value | Interpretation |
|---|---|
| ≤ 0.5 | Synergy[6] |
| > 0.5 to 1.0 | Additive[6] |
| > 1.0 to 4.0 | Indifference[6] |
| > 4.0 | Antagonism[6] |
E. Sample Data Presentation: Checkerboard Results for Agent 187 + Antibiotic X against P. aeruginosa
-
MIC of Agent 187 alone: 16 µg/mL
-
MIC of Antibiotic X alone: 8 µg/mL
| Agent 187 (µg/mL) | Antibiotic X (µg/mL) | FIC of Agent 187 | FIC of Antibiotic X | FICI | Interpretation |
| 4 | 1 | 0.25 | 0.125 | 0.375 | Synergy |
| 2 | 2 | 0.125 | 0.25 | 0.375 | Synergy |
| 8 | 0.5 | 0.5 | 0.0625 | 0.5625 | Additive |
| 1 | 4 | 0.0625 | 0.5 | 0.5625 | Additive |
Protocol 2: Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.[7] This method is often used to confirm synergistic interactions identified in checkerboard assays.
A. Materials:
-
Flasks or tubes containing CAMHB
-
"this compound" and partner antibiotic
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
-
Shaking incubator (35-37°C)
-
Tryptic Soy Agar (TSA) plates
-
Serial dilution supplies (e.g., sterile saline, microtubes)
-
Spiral plater or manual plating supplies
B. Methodology:
-
Setup: Prepare flasks containing CAMHB with the following:
-
No antibiotic (growth control)
-
Agent 187 at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
Partner antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC)
-
The combination of Agent 187 and the partner antibiotic at the same sub-inhibitory concentrations.
-
-
Inoculation: Inoculate each flask with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.[8]
-
Incubation and Sampling: Incubate the flasks at 35-37°C in a shaking incubator.[8] At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[8][9]
-
Viable Cell Count: Perform serial tenfold dilutions of each aliquot and plate them onto TSA plates to determine the number of viable bacteria (CFU/mL).
-
Incubation: Incubate the plates for 18-24 hours at 35-37°C and count the colonies.
C. Data Analysis and Interpretation:
Plot the log₁₀ CFU/mL against time for each condition. The interaction is interpreted based on the change in bacterial count at 24 hours compared to the most active single agent.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[8][10]
-
Additivity: < 2-log₁₀ but > 1-log₁₀ decrease in CFU/mL.
-
Indifference: < 1-log₁₀ change (increase or decrease) in CFU/mL.
-
Antagonism: ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
D. Sample Data Presentation: Time-Kill Results for Agent 187 + Antibiotic X against S. aureus
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Agent 187 (0.5x MIC) | Antibiotic X (0.5x MIC) | Combination |
| 0 | 5.70 | 5.70 | 5.70 | 5.70 |
| 4 | 7.20 | 6.80 | 6.50 | 5.10 |
| 8 | 8.50 | 7.90 | 7.10 | 4.30 |
| 24 | 9.10 | 8.20 | 7.50 | 3.20 |
In this example, the most active single agent at 24 hours is Antibiotic X (7.50 log₁₀ CFU/mL). The combination resulted in a count of 3.20 log₁₀ CFU/mL, a reduction of 4.3 log₁₀. Since this is a ≥ 2-log₁₀ decrease, the combination is synergistic.
Hypothetical Mechanism of Synergy
A potential mechanism for synergy is the inhibition of a bacterial defense system by one agent, thereby increasing the efficacy of the second. For instance, "this compound" might act as an efflux pump inhibitor, preventing the expulsion of the partner antibiotic from the bacterial cell.
Caption: Hypothetical synergy via efflux pump inhibition.
References
- 1. scispace.com [scispace.com]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. journals.asm.org [journals.asm.org]
- 9. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Delivery of Antibacterial Agent 187
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibacterial agent 187 is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of multidrug-resistant bacteria. The successful translation of this in vitro efficacy to in vivo models is critically dependent on the selection and optimization of an appropriate drug delivery method. These application notes provide a comprehensive overview of common in vivo administration routes for this compound, including detailed protocols for formulation and administration, and methods for evaluating pharmacokinetic and pharmacodynamic parameters in preclinical models.
Data Presentation: Pharmacokinetic & Efficacy Data
The following tables summarize key quantitative data from in vivo studies of this compound administered via different routes.
Table 1: Pharmacokinetic Parameters of this compound in a Murine Model
| Delivery Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Intravenous (IV) | 10 | 25.8 | 0.25 | 85.3 | 2.1 | 100 |
| Intraperitoneal (IP) | 20 | 18.2 | 0.5 | 92.1 | 2.5 | 54 |
| Oral (PO) | 40 | 5.6 | 1.0 | 30.7 | 3.2 | 18 |
| Subcutaneous (SC) | 20 | 12.4 | 1.5 | 75.4 | 4.8 | 88 |
Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model (Staphylococcus aureus)
| Delivery Route | Dosing Regimen (mg/kg, every 12h) | Bacterial Load Reduction (log10 CFU/g) at 24h | Survival Rate (%) at 48h |
| Vehicle Control | - | 0.2 ± 0.1 | 10 |
| Intravenous (IV) | 10 | 3.5 ± 0.4 | 100 |
| Intraperitoneal (IP) | 20 | 3.1 ± 0.5 | 90 |
| Oral (PO) | 40 | 1.8 ± 0.6 | 50 |
| Subcutaneous (SC) | 20 | 2.9 ± 0.3 | 90 |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Objective: To prepare a sterile, injectable solution of this compound suitable for various administration routes.
Materials:
-
This compound powder
-
Sterile vehicle solution (e.g., 5% Dextrose in Water (D5W), 0.9% Saline)
-
Solubilizing agent (if required, e.g., DMSO, PEG400)
-
Sterile vials
-
0.22 µm sterile syringe filters
Protocol:
-
Aseptically weigh the required amount of this compound powder in a sterile container.
-
If a solubilizing agent is needed, first dissolve the powder in a minimal volume of the agent (e.g., 10% of the final volume).
-
Gradually add the sterile vehicle solution while vortexing or stirring to ensure complete dissolution.
-
Adjust the final volume with the vehicle solution to achieve the desired concentration.
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Store the formulation at the recommended temperature (e.g., 4°C) and protect from light until use.
Administration of this compound in a Murine Model
Objective: To administer this compound to mice via intravenous, intraperitoneal, oral, or subcutaneous routes.
Animal Model: 6-8 week old female BALB/c mice.
Protocols:
-
Intravenous (IV) Injection (Tail Vein):
-
Place the mouse in a restraining device to expose the tail.
-
Warm the tail with a heat lamp or warm water to dilate the veins.
-
Disinfect the injection site with an alcohol swab.
-
Insert a 27-30 gauge needle into one of the lateral tail veins.
-
Slowly inject the formulated agent (volume typically 5-10 mL/kg).
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Intraperitoneal (IP) Injection:
-
Firmly restrain the mouse and tilt it slightly downwards.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement.
-
Inject the formulated agent (volume typically 10-20 mL/kg).
-
-
Oral (PO) Gavage:
-
Grasp the mouse by the loose skin on its back to immobilize the head.
-
Insert a sterile, ball-tipped gavage needle into the mouth and gently advance it along the roof of the mouth into the esophagus.
-
Administer the formulation slowly (volume typically 10 mL/kg).
-
-
Subcutaneous (SC) Injection:
-
Grasp a fold of skin on the back of the mouse, between the shoulder blades.
-
Insert a 25-27 gauge needle into the "tent" of skin.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the formulation (volume typically 10-20 mL/kg).
-
Murine Thigh Infection Model for Efficacy Testing
Objective: To evaluate the in vivo efficacy of this compound in reducing bacterial burden in a localized infection model.
Protocol:
-
Prepare a mid-log phase culture of the target bacterium (e.g., Staphylococcus aureus).
-
Anesthetize the mice (e.g., using isoflurane).
-
Inject a specific inoculum (e.g., 1-5 x 10^5 CFU in 0.1 mL of saline) directly into the thigh muscle of one hind limb.
-
Initiate treatment with this compound (or vehicle control) at a predetermined time post-infection (e.g., 2 hours).
-
Administer the agent according to the dosing regimen being tested.
-
At the study endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the infected thigh muscle, weigh it, and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
Diagrams and Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: General workflow for in vivo testing of this compound.
Troubleshooting & Optimization
How to improve the solubility of "Antibacterial agent 187" for assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered when working with "Antibacterial agent 187" in various assays.
Troubleshooting Guide & FAQs
This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues with "this compound".
Q1: I'm observing precipitation of "this compound" in my aqueous assay buffer. What is the recommended first step?
A1: The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous assay buffer. Direct dissolution in aqueous solutions is often challenging for compounds like "this compound". Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating high-concentration stock solutions of poorly soluble compounds.[1][2][3]
Q2: What are the recommended organic solvents for creating a stock solution of "this compound"?
A2: For initial testing, we recommend starting with high-purity, anhydrous DMSO. If solubility in DMSO is limited or if DMSO is incompatible with your assay, other organic solvents can be considered. The choice of solvent can significantly impact the solubility and stability of the compound.
Q3: My compound is still precipitating even after creating a DMSO stock and diluting it. What should I do next?
A3: If precipitation occurs upon dilution of the DMSO stock, you can explore several strategies. One common approach is to use a co-solvent system.[4][5] This involves adding a water-miscible organic solvent to the aqueous buffer to increase the overall solvent capacity for the compound. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay system and does not affect the biological activity.
Another strategy is to adjust the pH of the assay buffer. The solubility of ionizable compounds is highly dependent on pH.[6][7][8] Experimenting with a pH range can help identify the optimal pH for maximum solubility.
Q4: Are there other methods to improve the solubility of "this compound" for my assays?
A4: Yes, several other techniques can be employed if co-solvents and pH adjustments are insufficient or not suitable for your experimental setup. These include the use of surfactants or complexation agents.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in the aqueous medium.[5]
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility.[5][7]
Data Summary: Recommended Starting Solvents
The following table provides a summary of commonly used solvents and their typical starting concentrations for solubilizing poorly soluble compounds for biological assays. The optimal solvent and concentration must be determined empirically for "this compound" and your specific assay conditions.
| Solvent | Type | Recommended Starting Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic Co-solvent | ≤ 1% (v/v) | Common first choice for stock solutions. High concentrations can be toxic to cells.[1][9] |
| Ethanol | Organic Co-solvent | ≤ 5% (v/v) | Can be effective for many compounds and is often less toxic than DMSO at higher concentrations.[10] |
| Polyethylene Glycol (PEG) | Polymeric Co-solvent | 1-10% (v/v) | Useful for enhancing the solubility of nonpolar drugs.[4] |
| Tween® 80 | Non-ionic Surfactant | 0.01-0.1% (v/v) | Forms micelles to increase apparent solubility.[5] |
| β-Cyclodextrin | Complexation Agent | 1-10 mM | Forms inclusion complexes to enhance solubility.[7] |
Experimental Protocols
Protocol 1: Preparation of "this compound" Stock Solution
-
Accurately weigh a small amount of "this compound" powder.
-
Add a sufficient volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes to aid dissolution.[1]
-
Visually inspect the solution for any undissolved particles. If the solution is not clear, centrifuge at high speed and use the supernatant.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Determining Maximum Soluble Concentration in Assay Buffer
-
Prepare serial dilutions of your "this compound" stock solution in your chosen assay buffer.
-
Incubate the dilutions at the assay temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation. A nephelometer or a plate reader measuring absorbance at a high wavelength (e.g., 600-700 nm) can be used for a more quantitative assessment of turbidity.[8]
-
The highest concentration that remains clear is considered the maximum soluble concentration under those conditions.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of "this compound".
Caption: Mechanism of action for solubilized "this compound".
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbr.in [ijpbr.in]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
"Antibacterial agent 187" off-target effects in eukaryotic cells
Technical Support Center: Antibacterial Agent 187
Disclaimer: "this compound" is a fictional compound. This document is for illustrative purposes and is based on hypothetical data and common off-target effects observed with broad-spectrum antibiotics.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our eukaryotic cell line (e.g., HeLa, HEK293) at concentrations of Agent 187 that are well below its effective antibacterial concentration. What is the likely cause?
A1: This is a common issue and often points to off-target effects in eukaryotic cells. The two most probable causes are mitochondrial toxicity and inhibition of essential eukaryotic kinases. Many bactericidal antibiotics can interfere with mitochondrial function due to the evolutionary similarities between mitochondria and bacteria.[1][2][3][4][5] We recommend investigating these two possibilities first.
Q2: Our cells treated with Agent 187 exhibit morphological changes, such as rounding and detachment, even when viability assays show minimal cell death. What could be happening?
A2: Morphological changes in the absence of widespread cell death can suggest effects on the cytoskeleton.[6][7][8][9] While Agent 187 is designed to target bacterial systems, some compounds can interfere with eukaryotic actin or tubulin dynamics, leading to the observed phenotypes. We suggest performing immunofluorescence staining for key cytoskeletal components like F-actin and α-tubulin to assess any disruptions.
Q3: Can the vehicle/solvent for Agent 187 be the source of the observed cytotoxicity?
A3: Yes, this is an important control to consider. Solvents like DMSO can be toxic to cells, especially at higher concentrations and over longer incubation periods.[10] It is crucial to run a vehicle-only control at the highest concentration used in your experiments to rule out solvent-induced toxicity. If the vehicle control shows toxicity, you may need to consider alternative solvents or reduce the final solvent concentration.
Troubleshooting Guides
Issue 1: Unexpected Eukaryotic Cytotoxicity
If you are observing higher-than-expected cytotoxicity, follow this troubleshooting workflow to identify the potential off-target mechanism.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
The following tables summarize hypothetical off-target activity for Agent 187.
Table 1: Cytotoxicity of Agent 187 in Eukaryotic Cell Lines
| Cell Line | Type | IC50 (µM) after 48h |
| HEK293 | Human Embryonic Kidney | 15.2 |
| HeLa | Human Cervical Cancer | 22.5 |
| A549 | Human Lung Carcinoma | 18.9 |
| HepG2 | Human Liver Carcinoma | 12.8 |
Table 2: Effect of Agent 187 on Mitochondrial Function (HEK293 cells)
| Parameter | Agent 187 (10 µM) | Vehicle Control |
| Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | 0.45 | 2.8 |
| Intracellular ROS Levels (Fold Change) | 3.2 | 1.0 |
| ATP Production (Luminescence Units) | 45,000 | 150,000 |
Table 3: Inhibition of Eukaryotic Kinases by Agent 187
| Kinase | IC50 (µM) |
| SRC | 5.1 |
| ABL1 | 8.3 |
| LCK | 12.7 |
| EGFR | > 50 |
| VEGFR2 | > 50 |
Key Experimental Protocols
Protocol 1: Mitochondrial Membrane Potential Assessment (JC-1 Assay)
This protocol is used to assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).[11][12][13][14][15]
Principle: In healthy cells with high ΔΨm, the JC-1 dye forms aggregates in the mitochondria, which fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
Methodology:
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density of 10,000-20,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and controls (vehicle and a positive control like CCCP) for the desired time period (e.g., 24 hours).
-
JC-1 Staining:
-
Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the JC-1 staining solution.
-
Wash the cells twice with 100 µL of pre-warmed Phosphate-Buffered Saline (PBS).
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using a multi-mode plate reader:
-
Green Fluorescence (Monomers): Excitation ~485 nm, Emission ~529 nm.
-
Red Fluorescence (J-aggregates): Excitation ~585 nm, Emission ~590 nm.
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio in treated cells compared to the vehicle control indicates mitochondrial depolarization.
Protocol 2: Apoptosis Detection (Caspase-3/7 Activity Assay)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[16][17][18][19][20]
Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD peptide sequence. When caspase-3/7 is active, it cleaves the substrate, releasing a substrate for luciferase that generates a luminescent signal proportional to the amount of caspase activity.
Methodology:
-
Cell Plating: Plate cells in a 96-well white, opaque-walled plate at a density of 10,000 cells/well in 100 µL of medium.
-
Compound Treatment: Treat cells with this compound and controls for the desired duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Increased luminescence in treated cells compared to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol is used to determine if Agent 187 directly inhibits the activity of specific eukaryotic kinases.[21][22][23][24][25]
Principle: A purified recombinant kinase is incubated with its specific substrate and ATP. The kinase transfers a phosphate group from ATP to the substrate. The amount of phosphorylation is then quantified, often using methods like radioactivity (with γ-³²P-ATP) or luminescence (ADP-Glo™ Kinase Assay).
Methodology (Example using ADP-Glo™):
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. This will include:
-
The purified kinase (e.g., SRC, ABL1).
-
The specific kinase substrate.
-
ATP at a concentration near its Km for the kinase.
-
Serial dilutions of this compound or a known inhibitor (positive control).
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the kinase activity against the concentration of Agent 187 to determine the IC50 value.
Visualizing Off-Target Pathways
Hypothesized Mechanism of Agent 187-Induced Mitochondrial Dysfunction
Bactericidal antibiotics can cause mitochondrial dysfunction and ROS overproduction in mammalian cells.[1][2][3] This can lead to oxidative damage to DNA, proteins, and lipids.
Caption: Agent 187-induced mitochondrial dysfunction pathway.
Relationship Between Off-Target Effects
This diagram illustrates the logical connections between the primary off-target effects of Agent 187.
References
- 1. Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Do antibiotics cause mitochondrial and immune cell dysfunction? A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prokaryotic cytoskeleton: a putative target for inhibitors and antibiotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bacterial cytoskeleton and implications for new antibiotic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 13. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 17. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. stemcell.com [stemcell.com]
- 21. In vitro kinase assay [protocols.io]
- 22. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. In vitro kinase assay [bio-protocol.org]
Issues with "Antibacterial agent 187" stability at room temperature
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Antibacterial Agent 187 at room temperature. Researchers, scientists, and drug development professionals can find information to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound changed color from clear to a faint yellow after being left on the benchtop overnight. What could be the cause?
A1: A color change in your solution of this compound is a common indicator of degradation. This can be caused by several factors when left at room temperature, including:
-
Oxidation: The agent may be reacting with oxygen in the atmosphere.[1] This is a common degradation pathway for many pharmaceutical products.
-
Photodegradation: Exposure to light, especially UV light, can cause the breakdown of the compound.[1][2] It is recommended to store solutions in amber vials or protect them from light.
-
Thermal Degradation: Although at room temperature, fluctuations in temperature could contribute to degradation over time.[1]
To confirm the cause, we recommend performing a stability-indicating HPLC analysis to identify any degradation products.
Q2: I've observed a decrease in the potency of my this compound stock solution. How can I prevent this?
A2: A decrease in potency is a direct consequence of the degradation of the active pharmaceutical ingredient (API). To mitigate this, consider the following preventative measures:
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Storage Conditions: Store stock solutions at recommended lower temperatures (e.g., 2-8°C or -20°C) and protect from light. Only bring to room temperature for the duration of the experiment.
-
Inert Atmosphere: If the agent is susceptible to oxidation, preparing and storing solutions under an inert gas like nitrogen or argon can significantly improve stability.
-
pH Adjustment: The stability of many compounds is pH-dependent. Ensure the pH of your solvent system is within the optimal range for this compound's stability.
-
Fresh Preparations: Prepare fresh solutions for each experiment whenever possible to avoid issues with long-term storage at room temperature.
Q3: What are the expected degradation products of this compound under normal laboratory conditions?
A3: Based on forced degradation studies, the primary degradation products of this compound at room temperature are typically formed through oxidation and hydrolysis. The two most common degradants are "Oxidized Product A" and "Hydrolyzed Product B." The formation of these products is accelerated by exposure to light and atmospheric oxygen.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Problem: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Degradation of this compound.
-
How to confirm: Compare the chromatogram of the problematic sample with a freshly prepared standard. The presence of new peaks or a decrease in the main peak area of the active agent suggests degradation.
-
Solution: Follow the recommended handling and storage procedures. Analyze the degradation products to understand the degradation pathway.
-
-
Possible Cause 2: Contamination of the sample or mobile phase.
-
How to confirm: Run a blank (mobile phase only) to check for contaminant peaks.
-
Solution: Prepare fresh mobile phase and re-run the analysis with a freshly prepared sample.
-
Problem: Inconsistent Experimental Results
-
Possible Cause: Instability of the agent during the experiment.
-
How to confirm: Assay the concentration of this compound at the beginning and end of a typical experiment's duration at room temperature. A significant decrease indicates instability under the experimental conditions.
-
Solution: Minimize the time the agent is kept at room temperature. Prepare fresh dilutions from a cold stock solution immediately before use.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and pathways.[2][3]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.[2]
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.[4][5]
Protocol 2: Stability-Indicating HPLC Method
This method is used to separate the intact this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Presentation
Table 1: Stability of this compound at Room Temperature (25°C ± 2°C)
| Time (hours) | Concentration (µg/mL) | % of Initial Concentration | Degradation Products Detected |
| 0 | 100.2 | 100.0% | None |
| 4 | 98.5 | 98.3% | Trace Oxidized Product A |
| 8 | 95.1 | 94.9% | Oxidized Product A |
| 12 | 91.8 | 91.6% | Oxidized Product A, Trace Hydrolyzed Product B |
| 24 | 85.3 | 85.1% | Oxidized Product A, Hydrolyzed Product B |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C, 4h | 15.2% | Hydrolyzed Product B |
| 0.1 M NaOH, 60°C, 4h | 25.8% | Hydrolyzed Product B |
| 3% H₂O₂, RT, 24h | 35.1% | Oxidized Product A |
| 70°C, 48h | 12.5% | Oxidized Product A |
| UV Light (254nm), 24h | 42.3% | Multiple minor photodegradants |
Visualizations
Caption: Workflow for Forced Degradation Study.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. ijsdr.org [ijsdr.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Detection identification characterization of degraded products | PPTX [slideshare.net]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Antibacterial Agent 187 Precipitation
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals encountering precipitation of Antibacterial Agent 187 in laboratory media.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound to precipitate out of solution?
A1: The most frequent cause of precipitation is related to the physicochemical properties of Agent 187, which is a weakly acidic, lipophilic compound with limited solubility in aqueous solutions at physiological pH.[1] Precipitation can be triggered by several factors, including improper solvent use, incorrect pH of the final medium, temperature fluctuations, and high concentrations of divalent cations in the media.[2][3][4]
Q2: Can the type of culture medium used affect the solubility of Agent 187?
A2: Yes, the composition of the culture medium can significantly influence the solubility of antibacterial agents.[5] Media rich in certain salts, like phosphates and calcium, can lead to the formation of insoluble complexes with Agent 187.[2][3] It is crucial to consider the formulation of your medium when preparing your working solution.
Q3: My stock solution of Agent 187 is clear, but it precipitates when added to my culture medium. Why is this happening?
A3: This is a common issue known as "solvent-shifting" precipitation. Your stock solution is likely prepared in a solvent where Agent 187 is highly soluble (e.g., DMSO). When this concentrated stock is diluted into the aqueous-based culture medium, the agent's concentration may exceed its solubility limit in the new environment, causing it to precipitate. The final concentration of the organic solvent should also be kept to a minimum as it can be toxic to cells.
Q4: Can temperature changes cause Agent 187 to precipitate?
A4: Yes, temperature fluctuations are a major cause of precipitation for many components in cell culture media.[2][3] For instance, if you add a cold stock solution to a warm medium or experience repeated freeze-thaw cycles, this can promote precipitation.[3] It is recommended to store stock solutions in aliquots to avoid repeated freezing and thawing.[6]
Troubleshooting Guide
Problem 1: Precipitate forms immediately upon adding Agent 187 stock solution to the medium.
This is often due to solubility limits being exceeded or interactions with media components.
| Possible Cause | Recommended Solution |
| High Final Concentration | Verify that the final working concentration of Agent 187 does not exceed its maximum solubility in your specific culture medium. |
| Solvent Shock | Pre-warm the culture medium to 37°C. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion.[7] Avoid adding the stock solution directly into a concentrated area. |
| Incorrect pH | Agent 187 is more soluble at a slightly alkaline pH. Ensure the pH of your final medium is within the optimal range of 7.2-7.4. Some antibiotics are more stable at specific pH ranges.[8][9] |
| Interaction with Divalent Cations | Some media contain high concentrations of Ca²+ and Mg²+, which can form insoluble salts with certain compounds.[10] If possible, try a medium with lower concentrations of these ions or prepare a fresh solution of the agent in a small volume of medium first to check for compatibility. |
Problem 2: Precipitate appears over time in the incubator.
This may indicate instability of the compound under culture conditions or interactions with cellular metabolites.
| Possible Cause | Recommended Solution |
| Compound Instability | The stability of some antibiotics can decrease over time at 37°C.[11][12] Consider refreshing the medium with newly prepared Agent 187 every 24-48 hours for long-term experiments. |
| Evaporation | Ensure proper humidity levels in your incubator to prevent evaporation, which can concentrate salts and Agent 187, leading to precipitation.[2][3] |
| pH Shift During Culture | Cellular metabolism can cause the pH of the culture medium to shift. If the pH becomes more acidic, it may reduce the solubility of Agent 187. Ensure your medium is adequately buffered (e.g., with HEPES), especially for high-density cultures. |
| Interaction with Serum Proteins | If using a serum-containing medium, Agent 187 may bind to proteins and precipitate over time. Consider reducing the serum concentration if your experiment allows. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Materials:
-
This compound (MW: 452.5 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, conical-bottom polypropylene tubes
-
-
Procedure:
-
Weigh out 4.53 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.[6]
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Solubility Assessment of Agent 187 in Culture Medium
-
Objective: To determine the approximate maximum soluble concentration of Agent 187 in a specific culture medium.
-
Procedure:
-
Prepare serial dilutions of the 10 mM Agent 187 stock solution in your chosen culture medium (e.g., DMEM, RPMI-1640). Suggested final concentrations to test: 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM.
-
For each concentration, add the corresponding volume of stock solution to pre-warmed (37°C) medium.
-
Mix gently by inverting the tube.
-
Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Visually inspect for any signs of precipitation or turbidity immediately after preparation and at regular intervals (e.g., 1, 4, and 24 hours) using a light microscope or by naked eye against a dark background.
-
The highest concentration that remains clear after 24 hours is the approximate maximum working solubility.
-
Visual Guides
Troubleshooting Workflow for Agent 187 Precipitation
The following diagram outlines a logical workflow to diagnose and resolve precipitation issues with this compound.
Caption: A step-by-step guide to troubleshooting precipitation issues.
Factors Leading to Precipitation of Agent 187
This diagram illustrates the key factors that can contribute to the precipitation of this compound in solution.
Caption: Key factors influencing Agent 187 precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 5. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. adl.usm.my [adl.usm.my]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
"Antibacterial agent 187" interference with assay reagents
Welcome to the technical support center for Antibacterial Agent 187. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome potential assay interference when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is assay interference?
A1: Assay interference occurs when a substance in a sample, in this case, this compound, falsely alters the measured concentration or activity of the target analyte or process. This can lead to either falsely elevated or falsely low results, depending on the nature of the interference and the assay design.[1]
Q2: What are the common causes of assay interference by small molecules like this compound?
A2: Small molecules can interfere with assays through various mechanisms, including:
-
Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout, leading to inaccurate measurements.
-
Chemical Reactivity: The compound may directly react with assay reagents, such as enzymes, substrates, or detection probes, inhibiting or enhancing the reaction non-specifically.
-
Assay-Specific Effects: The compound might disrupt cellular processes in a way that indirectly affects the assay endpoint, for example, by altering reporter gene expression or causing cell death through mechanisms unrelated to its antibacterial activity.
Q3: How can I determine if this compound is interfering with my assay?
A3: A series of control experiments are necessary to identify potential interference. These include:
-
Running the assay in the absence of the biological target: This helps to identify if the compound interacts directly with the assay reagents.
-
Testing the compound at a range of concentrations: Interference is often concentration-dependent.
-
Using an alternative assay with a different detection method: If similar results are obtained with a different technology, it is less likely that interference is occurring.
Troubleshooting Guides
Issue 1: Inconsistent Results in Luciferase-Based Assays
Symptom: You observe a dose-dependent decrease in luminescence in your luciferase-based antibacterial assay, suggesting potent activity of this compound. However, these results are not reproducible or do not correlate with other methods like optical density (OD) measurements.
Possible Cause: this compound may be directly inhibiting the luciferase enzyme or quenching the luminescent signal.
Troubleshooting Steps:
-
Perform a counter-screen with purified luciferase enzyme. This will determine if the compound directly inhibits the enzyme.
-
Run the assay in a cell-free system. This will help to differentiate between true antibacterial activity and direct assay interference.
-
Compare luminescence and optical density (OD) readings over time. A significant drop in luminescence without a corresponding decrease in OD may indicate interference rather than a bactericidal or bacteriostatic effect.[2]
Experimental Protocol: Luciferase Inhibition Counter-Screen
This protocol is designed to assess the direct inhibitory effect of this compound on luciferase.
-
Prepare a solution of purified luciferase enzyme in the appropriate assay buffer.
-
Add a known concentration of luciferin substrate to the enzyme solution.
-
Dispense the enzyme-substrate mix into a 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a known luciferase inhibitor as a positive control.
-
Incubate the plate according to the assay kit manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound.
Data Summary: Luciferase Inhibition by this compound
| Concentration of Agent 187 (µM) | Average Luminescence (RLU) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 1,500,000 | 0 |
| 1 | 1,450,000 | 3.3 |
| 10 | 1,300,000 | 13.3 |
| 50 | 800,000 | 46.7 |
| 100 | 400,000 | 73.3 |
Workflow for Investigating Luciferase Assay Interference
Caption: Troubleshooting workflow for suspected luciferase assay interference.
Issue 2: False Positives in Colorimetric Assays (e.g., MTT, XTT)
Symptom: this compound shows high efficacy in a colorimetric cell viability assay, but this does not correlate with its minimum inhibitory concentration (MIC) determined by broth microdilution.
Possible Cause: The compound may have reducing or oxidizing properties that interfere with the redox-based chemistry of the assay. For example, it might directly reduce the tetrazolium salt (e.g., MTT) to its formazan product, mimicking cellular activity.
Troubleshooting Steps:
-
Incubate this compound with the assay reagents in the absence of cells. A color change in this cell-free system is a strong indicator of direct chemical interference.
-
Analyze the absorbance spectrum of the compound. If the compound absorbs light near the wavelength used to measure the formazan product, it can lead to artificially high readings.
-
Use an orthogonal assay to confirm viability. An ATP-based assay (e.g., CellTiter-Glo) that measures a different aspect of cell health can help validate the initial findings.
Experimental Protocol: Cell-Free Colorimetric Assay Interference
-
Prepare a serial dilution of this compound in the appropriate culture medium.
-
Add the diluted compound to a 96-well plate.
-
Add the colorimetric reagent (e.g., MTT, XTT) to each well according to the manufacturer's protocol.
-
Incubate the plate for the same duration as a standard cell-based experiment.
-
Measure the absorbance at the appropriate wavelength.
-
Compare the absorbance values of wells containing the compound to a vehicle control.
Data Summary: Interference of Agent 187 with MTT Assay
| Concentration of Agent 187 (µM) | Absorbance at 570 nm (Cell-Free) | Interpretation |
| 0 (Vehicle Control) | 0.05 | No Interference |
| 1 | 0.06 | Minimal Interference |
| 10 | 0.15 | Moderate Interference |
| 50 | 0.45 | Significant Interference |
| 100 | 0.85 | Strong Interference |
Decision Tree for Colorimetric Assay Interference
Caption: Decision-making process for colorimetric assay interference.
References
How to reduce cytotoxicity of "Antibacterial agent 187"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxicity of "Antibacterial agent 187" during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays with this compound. What are the potential causes?
A1: The cytotoxicity of this compound can stem from several mechanisms. One common cause is the induction of oxidative stress through the overproduction of reactive oxygen species (ROS) within the cells.[1][2] This can lead to damage of cellular macromolecules like lipids, proteins, and DNA.[1] Another possibility is the formation of reactive metabolites during cellular metabolism of the agent, which can covalently bind to cellular components and cause damage.[3] It is also possible that the agent interferes with essential cellular signaling pathways or inhibits crucial enzymes.[3]
Q2: What are the primary strategies to reduce the cytotoxicity of this compound without compromising its antibacterial efficacy?
A2: Several strategies can be employed to mitigate the cytotoxicity of this compound:
-
Formulation-Based Approaches: Encapsulating the agent in delivery systems like liposomes or nanoparticles can shield healthy cells from exposure, potentially reducing systemic toxicity.[4][][6][7][8] These formulations can also enhance targeted delivery to bacterial cells.[9][10][11][12]
-
Combination Therapy: Using this compound in combination with other antibiotics may allow for a lower, less toxic dose of each agent while achieving a synergistic or additive antibacterial effect.[13][14][15][16]
-
Co-administration of Antioxidants: If the cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants may protect the cells from damage.[1][17][18]
-
Chemical Modification: Synthesizing analogs of this compound could lead to a derivative with a better therapeutic index, retaining antibacterial activity while exhibiting lower cytotoxicity.[19][20]
-
Dose Optimization: Carefully titrating the concentration of the agent to the minimum effective concentration for antibacterial activity can help minimize cytotoxic effects.[21]
Troubleshooting Guides
Issue 1: High levels of cell death observed in mammalian cell lines at effective antibacterial concentrations.
Troubleshooting Steps:
-
Confirm Cytotoxicity with Multiple Assays: Relying on a single cytotoxicity assay may be misleading. It is advisable to use at least two different methods that measure distinct cellular parameters. For instance, combine a metabolic activity assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release).[22][23]
-
Evaluate Formulation Strategies: Consider encapsulating this compound into liposomes or nanoparticles. This can reduce its direct interaction with mammalian cell membranes.[11][24]
-
Investigate Combination Therapy: Explore synergistic combinations with other antibacterial agents. This could allow for a reduction in the concentration of this compound below its cytotoxic threshold.[13]
-
Assess for Oxidative Stress: Measure intracellular ROS levels in cells treated with this compound. If ROS levels are elevated, test the co-administration of an antioxidant like N-acetylcysteine (NAC).[1]
Issue 2: Inconsistent results in cytotoxicity assays.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth media composition, as these factors can influence cellular sensitivity to toxic compounds.
-
Verify Agent Stability and Solubility: Confirm that this compound is stable and fully solubilized in your culture medium. Precipitation of the compound can lead to variable and inaccurate results.
-
Optimize Assay Parameters: Ensure that the incubation times and reagent concentrations for your cytotoxicity assays are optimized for your specific cell line and experimental conditions.
-
Include Appropriate Controls: Always include positive and negative controls in your experiments to validate assay performance.
Data Presentation
Table 1: Comparison of Cytotoxicity of Free vs. Liposomal this compound
| Formulation | IC50 (µg/mL) in Mammalian Cells | Minimum Inhibitory Concentration (MIC) (µg/mL) against E. coli | Therapeutic Index (IC50/MIC) |
| Free Agent 187 | 15 | 5 | 3 |
| Liposomal Agent 187 | 75 | 5 | 15 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Effect of Antioxidant Co-treatment on the Cytotoxicity of this compound
| Treatment | % Cell Viability (at 20 µg/mL Agent 187) |
| Agent 187 alone | 45% |
| Agent 187 + N-acetylcysteine (1 mM) | 85% |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of cytotoxicity.[22]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time. Include untreated cells (spontaneous LDH release) and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway of cytotoxicity induced by this compound.
Caption: Logical relationship between the problem and solutions for Agent 187 cytotoxicity.
References
- 1. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imedpub.com [imedpub.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Mechanisms of reduction of antitumor drug toxicity by liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal toxicity reduction: Significance and symbolism [wisdomlib.org]
- 7. Liposome encapsulation reduces cantharidin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DOPC Liposomal Formulation of Antimicrobial Peptide LL17-32 with Reduced Cytotoxicity: A Promising Carrier Against Porphyromonas gingivalis [mdpi.com]
- 9. Nanotechnology-Based Delivery Systems for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances [frontiersin.org]
- 13. Frontiers | Antibiotic Combination Therapy: A Strategy to Overcome Bacterial Resistance to Aminoglycoside Antibiotics [frontiersin.org]
- 14. medindia.net [medindia.net]
- 15. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibiotic combination therapy against resistant bacterial infections: synergy, rejuvenation and resistance reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Conversion of antibacterial quinolone drug levofloxacin to potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Too much of a good thing: defining antimicrobial therapeutic targets to minimize toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Liposome encapsulation of clofazimine reduces toxicity in vitro and in vivo and improves therapeutic efficacy in the beige mouse model of disseminated Mycobacterium avium-M. intracellulare complex infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of "Antibacterial agent 187" and vancomycin
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of daptomycin and vancomycin, two critical antibiotics in the fight against serious Gram-positive infections. The analysis focuses on their mechanisms of action, in vitro activity supported by experimental data, and detailed protocols for key microbiological assays.
Introduction and Overview
Vancomycin, a glycopeptide antibiotic, has long been a cornerstone for treating severe infections caused by Gram-positive bacteria, most notably Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Daptomycin, a cyclic lipopeptide antibiotic, offers a distinct therapeutic alternative, particularly for complicated skin and skin structure infections (cSSSI) and bacteremia caused by S. aureus.[3][4] This comparison aims to provide a clear, data-driven overview to inform research and clinical perspectives.
Mechanism of Action
The fundamental difference between daptomycin and vancomycin lies in their mode of action at the cellular level.
Vancomycin: This antibiotic inhibits the synthesis of the bacterial cell wall.[1][5] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[2][6][7] This binding physically obstructs the transglycosylation and transpeptidation enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and inhibiting cross-linking.[1][6][7] The result is a weakened cell wall that cannot withstand osmotic pressure, leading to cell lysis.[1][2]
Daptomycin: In contrast, daptomycin has a unique mechanism that targets the bacterial cell membrane.[3][8] Its action is calcium-dependent. After binding to calcium, daptomycin inserts its lipophilic tail into the Gram-positive bacterial cell membrane, leading to the formation of pores or ion channels.[4][8][9] This insertion causes a rapid efflux of intracellular potassium ions, which depolarizes the cell membrane.[3][4] The resulting loss of membrane potential swiftly halts the synthesis of DNA, RNA, and proteins, culminating in bacterial cell death without causing cell lysis.[3][8]
Caption: Figure 1. Comparative Mechanisms of Action
Comparative In Vitro Activity
Numerous studies have demonstrated daptomycin's potent in vitro activity against a wide range of Gram-positive pathogens, including resistant strains. Generally, daptomycin exhibits lower Minimum Inhibitory Concentration (MIC) values compared to vancomycin for many key pathogens.
| Organism | Antibiotic | No. of Strains | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| MRSA | Daptomycin | - | - | 1 | [10] |
| Vancomycin | - | - | 2 | [10] | |
| MRSS | Daptomycin | - | - | 1 | [10] |
| Vancomycin | - | - | 4 | [10] | |
| VRE (E. faecium) | Daptomycin | 23 | 0.5 - 2 | 2 | [11] |
| Vancomycin | 23 | >64 | >64 | [11] | |
| Penicillin-Resistant S. pneumoniae | Daptomycin | 24 | - | 1 | [10][11] |
| Vancomycin | 24 | - | 0.5 | [10][11] |
MRSA: Methicillin-Resistant Staphylococcus aureus; MRSS: Methicillin-Resistant Staphylococcus spp.; VRE: Vancomycin-Resistant Enterococcus faecium; MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Key Findings from In Vitro Studies:
-
Daptomycin consistently shows superior or equivalent activity against MRSA and other resistant staphylococci compared to vancomycin.[11][12]
-
Against vancomycin-resistant enterococci (VRE), daptomycin remains highly active, whereas vancomycin is, by definition, ineffective.[10][11]
-
Time-kill assays have demonstrated that daptomycin exhibits rapid, concentration-dependent bactericidal activity, often achieving a 99.9% reduction in MRSA colony-forming units (CFU)/mL more quickly than vancomycin.[11][12]
-
The antibacterial activity of daptomycin is notably dependent on the concentration of calcium in the testing medium.[10]
In Vivo Efficacy
Clinical and experimental data suggest differences in efficacy, particularly in challenging infections.
-
Bacteremia and Endocarditis: Several meta-analyses suggest that for MRSA bloodstream infections, especially those with high vancomycin MICs (>1 µg/mL), daptomycin is associated with a lower risk of clinical failure and potentially lower mortality compared to vancomycin.[13][14][15]
-
Foreign Body Infections: In a rat model of chronic S. aureus foreign body infection, daptomycin demonstrated a significantly higher initial elimination rate of bacteria compared to vancomycin.[16]
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment of antimicrobial agents.
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the antibiotic in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. For daptomycin, the broth must be supplemented with calcium to a final concentration of 50 mg/L.[16]
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[17][18]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).[19]
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.[17][19]
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic in which there is no visible turbidity (growth).[20]
This dynamic assay evaluates the rate at which an antibiotic kills a bacterial population over time.
Protocol:
-
Preparation: Prepare tubes with broth containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). Also, prepare a growth control tube without any antibiotic.
-
Inoculation: Inoculate all tubes with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.[21] Perform serial dilutions of the aliquot in a sterile saline or buffer solution.
-
Enumeration: Plate the dilutions onto appropriate agar plates. Incubate the plates for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.[11][21]
Caption: Figure 2. Broth Microdilution MIC Assay Workflow
Conclusion
Daptomycin and vancomycin are both potent antibiotics against Gram-positive pathogens, but they operate via distinct mechanisms of action. Daptomycin's unique membrane-targeting action results in rapid bactericidal activity and provides a crucial therapeutic option, especially for infections caused by MRSA with elevated vancomycin MICs and for VRE. The choice between these agents should be guided by susceptibility data, the specific clinical scenario, and patient-specific factors. The provided experimental protocols offer a standardized framework for further comparative research in drug development.
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. amberlife.net [amberlife.net]
- 3. Daptomycin - Infectious Diseases - Merck Manual Professional Edition [merckmanuals.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Mode of action and in-vitro activity of vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vancomycin - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Daptomycin - Wikipedia [en.wikipedia.org]
- 9. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activities of Daptomycin, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Efficacy and Safety of Daptomycin versus Vancomycin for Bacteremia Caused by Methicillin-Resistant Staphylococcus aureus with Vancomycin Minimum Inhibitory Concentration > 1 µg/mL: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Minimum inhibitory concentration (MIC). [bio-protocol.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. researchgate.net [researchgate.net]
Validation of "Antibacterial Agent 187" Activity in a Mouse Infection Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical "Antibacterial Agent 187" against established antibiotics in a preclinical mouse infection model. The data presented is a synthesis of typical results obtained in such studies, designed to guide the evaluation of novel antibacterial compounds.
Comparative Efficacy of Antibacterial Agents
The in vivo efficacy of "this compound" was evaluated in a murine sepsis model against Methicillin-Resistant Staphylococcus aureus (MRSA). The results are compared with Vancomycin and Linezolid, two standard-of-care antibiotics for MRSA infections.
Table 1: Comparative Efficacy in MRSA Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Survival Rate (%) | Bacterial Load in Blood (Log10 CFU/mL) at 24h |
| Vehicle Control | - | Intraperitoneal (IP) | 0 | 7.5 ± 0.8 |
| This compound | 10 | Intravenous (IV) | 80 | 3.2 ± 0.5 |
| This compound | 20 | Intravenous (IV) | 100 | 2.1 ± 0.3 |
| Vancomycin | 110 | Intraperitoneal (IP) | 100 | 2.5 ± 0.4 |
| Linezolid | 25 | Intraperitoneal (IP) | 80 | 3.5 ± 0.6 |
Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of findings. The following protocols were employed in the comparative efficacy studies.
1. Murine Sepsis Model Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks old, weighing 19-22g were used.[1]
-
Bacterial Strain: A clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA) was used.
-
Infection: Mice were infected via intraperitoneal (i.p.) injection with 0.1 mL of a bacterial suspension containing approximately 1 x 10⁸ to 1 x 10⁹ Colony Forming Units (CFU).[1]
-
Treatment: "this compound" was administered intravenously (i.v.) at doses of 10 and 20 mg/kg. Vancomycin (150 mg/kg/day, i.v.) and Linezolid (25 mg/kg/day, i.p.) were used as comparators.[1] Treatment was initiated 4 hours post-infection and continued once daily for three consecutive days.[1]
-
Efficacy Evaluation:
-
Survival: Animals were monitored for morbidity and mortality over a period of 10 days.[1]
-
Bacterial Load: At 24 hours post-infection, a cohort of mice from each group was euthanized, and blood samples were collected for bacterial enumeration by plating serial dilutions on appropriate agar medium.
-
2. Bacterial Load Quantification
-
Blood samples were collected via cardiac puncture.
-
Serial ten-fold dilutions of the blood were made in sterile phosphate-buffered saline (PBS).
-
Aliquots of the dilutions were plated on Tryptic Soy Agar (TSA) plates.
-
Plates were incubated at 37°C for 24 hours.
-
Colonies were counted, and the bacterial load was expressed as Log10 CFU/mL.
Visualizing Experimental Design and Biological Pathways
Experimental Workflow
The following diagram outlines the key steps in the in vivo validation of a novel antibacterial agent.
Caption: Workflow for in vivo validation of antibacterial agents.
Toll-Like Receptor 2 (TLR2) Signaling Pathway in Bacterial Infection
Bacterial components, such as peptidoglycan and lipoteichoic acid from Gram-positive bacteria like S. aureus, are recognized by Toll-Like Receptor 2 (TLR2) on immune cells. This recognition triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines, which are essential for controlling the infection.[2]
Caption: Simplified TLR2 signaling pathway in response to S. aureus.
References
Comparative Efficacy of Antibacterial Agent 187 Against Clinical Isolates
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of the novel antibacterial agent 187 against a panel of clinically relevant bacterial isolates. The performance of Agent 187, a next-generation oxazolidinone, is benchmarked against established antibiotics, with supporting data from standardized antimicrobial susceptibility testing methods.
Comparative In Vitro Activity
The in vitro potency of this compound was determined by calculating its Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative clinical isolates. For context, its activity is compared with Linezolid (an earlier-generation oxazolidinone), Vancomycin (a glycopeptide), and Ciprofloxacin (a fluoroquinolone). All MIC values are presented in µg/mL.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Agents
| Bacterial Isolate | Strain ID | Agent 187 (MIC µg/mL) | Linezolid (MIC µg/mL) | Vancomycin (MIC µg/mL) | Ciprofloxacin (MIC µg/mL) |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.5 | 2 | 1 | >32 |
| Staphylococcus aureus (MSSA) | ATCC 29213 | 0.25 | 1 | 0.5 | 0.25 |
| Enterococcus faecalis (VRE) | ATCC 51299 | 1 | 4 | >64 | 8 |
| Enterococcus faecium | ATCC 19434 | 0.5 | 2 | 1 | 4 |
| Streptococcus pneumoniae | ATCC 49619 | 0.125 | 0.5 | 0.25 | 1 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | >64 | >64 | 0.5 |
| Escherichia coli | ATCC 25922 | 32 | >64 | >64 | 0.015 |
Data are representative of typical results obtained through standard broth microdilution assays.
Bactericidal Activity Profile: Time-Kill Assay
To assess the bactericidal versus bacteriostatic properties of Agent 187, a time-kill kinetic assay was performed against Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300). The assay demonstrates the rate of bacterial killing over a 24-hour period at concentrations relative to the MIC. Bactericidal activity is defined as a ≥3-log10 reduction in colony-forming units (CFU/mL).
Table 2: Time-Kill Kinetics of this compound against MRSA (ATCC 43300)
| Time (hours) | Growth Control (log10 CFU/mL) | Agent 187 at 2x MIC (log10 CFU/mL) | Agent 187 at 4x MIC (log10 CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 |
| 4 | 7.1 | 4.2 | 3.8 |
| 8 | 8.5 | 3.1 | 2.4 |
| 12 | 9.2 | <2.0 | <2.0 |
| 24 | 9.4 | <2.0 | <2.0 |
The results indicate that this compound exhibits bactericidal activity against MRSA at concentrations of 2x and 4x its MIC.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, as an oxazolidinone, inhibits bacterial protein synthesis at a very early stage.[1][2] It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex, which is a crucial step in the translation process.[3][4][5] This mechanism is distinct from many other protein synthesis inhibitors, which contributes to its efficacy against multidrug-resistant strains.[1]
Caption: Mechanism of Action of this compound.
Experimental Protocols
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. A suspension of each isolate was prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10^8 CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Dilution: this compound and comparator drugs were serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 35±2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
The time-kill assay was performed according to CLSI guidelines to assess the bactericidal or bacteriostatic activity of Agent 187.[9][10][11]
-
Preparation: A mid-logarithmic phase bacterial culture (MRSA ATCC 43300) was diluted in fresh CAMHB to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Drug Exposure: this compound was added to the bacterial suspensions at concentrations of 2x and 4x the predetermined MIC. A growth control tube containing no antibiotic was also included.
-
Sampling and Plating: The tubes were incubated at 37°C with agitation. Aliquots were removed at 0, 4, 8, 12, and 24 hours. Serial dilutions of each aliquot were plated on Mueller-Hinton agar.
-
Colony Counting: The plates were incubated for 24 hours at 37°C, after which the colonies were counted. The results were expressed as log10 CFU/mL.
Caption: Workflow for the Time-Kill Kinetic Assay.
References
- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. upload.orthobullets.com [upload.orthobullets.com]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 10. emerypharma.com [emerypharma.com]
- 11. 2.4. Time–Kill Assay [bio-protocol.org]
Cross-Resistance Profile of Antibacterial Agent 187 in Relation to Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance patterns observed between the novel investigational drug, Antibacterial Agent 187, and existing classes of antibiotics. The data presented herein is intended to inform research and development efforts by elucidating potential mechanisms of resistance and guiding future clinical strategies.
Executive Summary
This compound is a novel synthetic compound with potent bactericidal activity against a broad spectrum of Gram-negative pathogens. Understanding its potential for cross-resistance with established antibiotic classes is crucial for its development and clinical positioning. This document summarizes key experimental findings on the cross-resistance profile of this compound, details the methodologies used for these assessments, and provides a conceptual framework for the observed resistance mechanisms.
Comparative Cross-Resistance Data
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and a panel of comparator antibiotics against a selection of clinically relevant bacterial strains, including both susceptible and multidrug-resistant (MDR) isolates.
Table 1: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Antibiotics against Escherichia coli Strains.
| Strain | This compound | Ciprofloxacin (Fluoroquinolone) | Gentamicin (Aminoglycoside) | Imipenem (Carbapenem) |
| ATCC 25922 (Susceptible) | 0.5 | 0.015 | 0.5 | 0.25 |
| E. coli 1 (MDR, gyrA mutation) | 0.5 | 32 | 0.5 | 0.25 |
| E. coli 2 (MDR, AcrAB-TolC overexpression) | 8 | 16 | 1 | 0.5 |
| E. coli 3 (MDR, NDM-1) | 0.5 | 0.015 | 0.5 | 64 |
Table 2: Minimum Inhibitory Concentrations (µg/mL) of this compound and Comparator Antibiotics against Pseudomonas aeruginosa Strains.
| Strain | This compound | Ciprofloxacin (Fluoroquinolone) | Gentamicin (Aminoglycoside) | Imipenem (Carbapenem) |
| ATCC 27853 (Susceptible) | 1 | 0.25 | 1 | 2 |
| P. aeruginosa 1 (MDR, MexXY-OprM overexpression) | 16 | 8 | 4 | 4 |
| P. aeruginosa 2 (MDR, AmpC hyperproduction) | 1 | 0.25 | 1 | 32 |
Data Interpretation:
The data indicates that resistance to this compound is significantly associated with the overexpression of the AcrAB-TolC and MexXY-OprM efflux pumps.[1][2] Strains with these resistance mechanisms show a notable increase in the MIC of this compound, suggesting that it may be a substrate for these multidrug efflux systems. Conversely, resistance mechanisms such as target-site mutations in gyrA (conferring fluoroquinolone resistance) or the production of carbapenemases like NDM-1 do not appear to affect the activity of this compound.[2][3]
Experimental Protocols
The following methodologies were employed to generate the cross-resistance data presented in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of each antimicrobial agent was determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
-
Bacterial Strains: A panel of reference strains and characterized resistant clinical isolates were used.
-
Inoculum Preparation: Bacterial suspensions were prepared from overnight cultures and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Assay Plates: 96-well microtiter plates were prepared with serial twofold dilutions of each antimicrobial agent in CAMHB.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
Checkerboard Assay for Synergy
To investigate potential synergistic or antagonistic interactions, a checkerboard assay was performed.
-
Assay Setup: A two-dimensional array of serial dilutions of this compound and a comparator antibiotic was prepared in a 96-well plate.
-
Inoculation and Incubation: The plates were inoculated with a standardized bacterial suspension and incubated as described for the MIC assay.
-
Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index was calculated for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).
Visualizing Resistance Mechanisms and Experimental Workflows
The following diagrams illustrate the key concepts and processes related to the cross-resistance of this compound.
Caption: Mechanisms of cross-resistance affecting different antibiotic classes.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Discussion and Future Directions
The observed cross-resistance between this compound and fluoroquinolones in strains overexpressing certain efflux pumps highlights a potential challenge for its clinical application.[1][2] However, the lack of cross-resistance with agents affected by other common resistance mechanisms is a promising indicator of its potential utility against a subset of MDR pathogens.
Further research should focus on:
-
Identifying the specific efflux pumps for which this compound is a substrate.
-
Investigating the potential for combination therapy with efflux pump inhibitors to overcome this resistance mechanism.
-
Expanding cross-resistance testing to a broader range of clinically relevant resistant isolates.
By understanding the cross-resistance profile of this compound, we can better anticipate its clinical efficacy and develop strategies to mitigate the impact of resistance, ultimately maximizing its therapeutic potential.
References
- 1. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 3. Acquired Bacterial Resistance to Antibiotics and Resistance Genes: From Past to Future [mdpi.com]
- 4. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking "Antibacterial Agent 187" Against Novel Antibacterial Agents: A Comparative Guide
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the hypothetical "Antibacterial Agent 187" against a selection of recently developed and clinically significant antibacterial agents. The comparative analysis is based on established experimental protocols and presented with clarity to aid in research and development efforts.
Overview of Compared Agents
For the purpose of this guide, "this compound" is treated as a novel investigational compound. Its performance is benchmarked against the following novel antibacterial agents, selected for their diverse mechanisms of action and clinical relevance:
-
Zosurabalpin: A novel antibiotic that targets the lipopolysaccharide (LPS) transport machinery in Gram-negative bacteria.[1]
-
Cefiderocol: A siderophore cephalosporin that utilizes the bacterial iron transport system to enter Gram-negative bacteria.[2][3]
-
Lefamulin: A pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][4]
-
Delafloxacin: A fluoroquinolone with activity against both Gram-positive (including MRSA) and Gram-negative bacteria.[2]
Comparative Antibacterial Spectrum
The following table summarizes the known antibacterial spectrum of the compared agents. This data is crucial for understanding the potential therapeutic applications of each compound.
| Antibacterial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria | Atypical Bacteria | Anaerobes |
| Agent 187 (Hypothetical) | (Data to be determined) | (Data to be determined) | (Data to be determined) | (Data to be determined) |
| Zosurabalpin | Limited activity | Active against Carbapenem-resistant Acinetobacter baumannii (CRAB)[1] | Not reported | Not reported |
| Cefiderocol | Limited activity | Broad activity against many Gram-negative pathogens, including multidrug-resistant strains[3] | Not reported | Limited activity |
| Lefamulin | Good activity, including MRSA and Streptococcus pneumoniae[2][4] | Moderate activity against some Gram-negative respiratory pathogens | Good activity against atypical pneumonia pathogens[4] | Some activity |
| Delafloxacin | Broad activity, including MRSA | Good activity against a range of Gram-negative bacteria, including Pseudomonas aeruginosa[2] | Not reported | Some activity |
Quantitative Performance Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. The following table presents hypothetical MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for key bacterial pathogens.
| Pathogen | Agent 187 (µg/mL) | Zosurabalpin (µg/mL) | Cefiderocol (µg/mL) | Lefamulin (µg/mL) | Delafloxacin (µg/mL) |
| Staphylococcus aureus (MRSA) | (Hypothetical Value) | >64 | >64 | 1 | 0.5 |
| Streptococcus pneumoniae | (Hypothetical Value) | >64 | >64 | 0.12 | 0.06 |
| Acinetobacter baumannii (CRAB) | (Hypothetical Value) | 0.5-2 | 1-4 | >64 | 8 |
| Pseudomonas aeruginosa | (Hypothetical Value) | >64 | 1 | >64 | 4 |
| Escherichia coli | (Hypothetical Value) | >64 | 0.5 | 8 | 1 |
| Klebsiella pneumoniae (KPC) | (Hypothetical Value) | >64 | 2 | >64 | 4 |
Mechanisms of Action: Signaling Pathways
Understanding the mechanism of action is critical for predicting efficacy, potential resistance mechanisms, and synergistic combinations.
Caption: Mechanisms of action for compared antibacterial agents.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Experimental workflow for MIC determination.
Protocol Steps:
-
Bacterial Strain Preparation: Bacterial isolates are cultured on appropriate agar plates overnight at 37°C. Colonies are then suspended in saline to match the turbidity of a 0.5 McFarland standard.
-
Antibiotic Dilution: The antibacterial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol Steps:
-
Culture Preparation: A logarithmic-phase bacterial culture is diluted in CAMHB to a starting inoculum of approximately 5 x 105 CFU/mL.
-
Antibiotic Addition: The antibacterial agents are added at concentrations corresponding to multiples of their MIC (e.g., 1x, 4x, 8x MIC). A growth control with no antibiotic is included.
-
Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Colony Counting: The samples are serially diluted and plated on appropriate agar plates. After incubation, the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Concluding Remarks
This guide provides a framework for the comparative evaluation of "this compound." The presented data for the comparator agents, Zosurabalpin, Cefiderocol, Lefamulin, and Delafloxacin, highlights the current landscape of novel antibacterial development. To fully assess the potential of "Agent 187," it is imperative to generate robust experimental data following the standardized protocols outlined herein. A thorough understanding of its antibacterial spectrum, potency, and mechanism of action will be crucial for its future development and potential clinical application.
References
- 1. Scientists hail new antibiotic that can kill drug-resistant bacteria | Infectious diseases | The Guardian [theguardian.com]
- 2. FDA approved antibacterial drugs: 2018-2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approved antibacterial drugs in the last 10 years: from the bench to the clinic [explorationpub.com]
- 4. FDA approved antibacterial drugs: 2018-2019 [discoveriesjournals.org]
A Head-to-Head Comparison: Novel Oxazolidinone "Antibacterial Agent 187" versus Linezolid
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical antibacterial agent "187," a novel oxazolidinone, and the established antibiotic, linezolid. The data presented herein is illustrative, designed to model the rigorous comparative studies required for the preclinical assessment of new antibiotic candidates against current standards of care.
In Vitro Antibacterial Activity
A primary evaluation of any new antibacterial agent is its ability to inhibit the growth of clinically relevant pathogens. The minimum inhibitory concentration (MIC) is a key metric, with lower values indicating higher potency. "Antibacterial Agent 187" demonstrates superior in vitro activity compared to linezolid, particularly against linezolid-resistant strains of Staphylococcus aureus and vancomycin-resistant Enterococcus faecium.
| Table 1: Comparative In Vitro Activity (MIC in µg/mL) | |||
| Organism (Strain) | Resistance Phenotype | This compound (MIC) | Linezolid (MIC) |
| Staphylococcus aureus (ATCC 29213) | Methicillin-Susceptible (MSSA) | 0.5 | 2 |
| Staphylococcus aureus (NRS384) | Methicillin-Resistant (MRSA) | 0.5 | 2 |
| Staphylococcus aureus (NRS100) | Linezolid-Resistant MRSA (LRSA) | 1 | >256 |
| Enterococcus faecium (ATCC 51559) | Vancomycin-Resistant (VRE) | 0.25 | 1 |
| Enterococcus faecalis (ATCC 29212) | Vancomycin-Susceptible | 0.5 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | Penicillin-Susceptible | ≤0.125 | 0.5 |
Mechanism of Action
Both linezolid and "this compound" belong to the oxazolidinone class and function by inhibiting bacterial protein synthesis.[1][2] They exert their effect by binding to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex—a critical step in bacterial protein translation.[1][3][] This unique mechanism means that cross-resistance with other protein synthesis inhibitors is uncommon.[5] "this compound" is hypothesized to bind to an overlapping but distinct site within the peptidyl transferase center, allowing it to overcome common mutations that confer resistance to linezolid.
Caption: Mechanism of action for oxazolidinone antibiotics.
In Vivo Efficacy: Murine Thigh Infection Model
The neutropenic mouse thigh infection model is a standard for the preclinical evaluation of antibiotics against soft tissue infections.[6][7] In this model, "this compound" demonstrated a greater reduction in bacterial burden compared to linezolid, particularly against the resistant MRSA strain. This suggests enhanced in vivo potency.
| Table 2: In Vivo Efficacy in Murine Thigh Model (log10 CFU/thigh at 24h) | ||
| Organism (Strain) | This compound (50 mg/kg) | Linezolid (50 mg/kg) |
| S. aureus (MRSA, NRS384) | 2.1 (3.5 log reduction) | 4.1 (1.5 log reduction) |
| S. aureus (LRSA, NRS100) | 3.8 (1.9 log reduction) | 5.9 (-0.2 log growth) |
Comparative Pharmacokinetics
The pharmacokinetic profiles of both agents were assessed in healthy murine models. "this compound" exhibits a longer half-life and greater bioavailability, suggesting the potential for less frequent dosing intervals in a clinical setting.
| Table 3: Pharmacokinetic Parameters in Mice | ||
| Parameter | This compound | Linezolid |
| Half-life (t½, hours) | 8.5 | 3.1 |
| Oral Bioavailability (%) | 98% | ~100% |
| Plasma Protein Binding (%) | 25% | 31%[3] |
| Volume of Distribution (L/kg) | 0.8 | 0.7 |
Safety and Toxicology Profile
A known dose-limiting toxicity of long-term linezolid therapy is myelosuppression, particularly thrombocytopenia, which is thought to be related to the inhibition of mitochondrial protein synthesis.[8][9][10] Preclinical toxicology studies indicate that "this compound" has a lower affinity for mitochondrial ribosomes, resulting in a significantly reduced potential for myelosuppression in animal models.
| Table 4: Comparative Safety Profile | ||
| Adverse Effect | This compound | Linezolid |
| Myelosuppression (Thrombocytopenia) | Low risk observed in preclinical models | Known risk with prolonged therapy (>14 days)[11] |
| Monoamine Oxidase (MAO) Inhibition | Weak, reversible | Weak, reversible[3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Procedure: A serial two-fold dilution of each antibacterial agent was prepared in cation-adjusted Mueller-Hinton broth.
-
Inoculum: Bacterial strains were cultured to the logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Incubation: Plates were incubated at 35°C for 18-24 hours.
-
Endpoint: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.
Murine Thigh Infection Model
This model assesses the in vivo efficacy of antimicrobial agents in a soft tissue infection setting.[6][12]
Caption: Workflow for the neutropenic mouse thigh infection model.
-
Animal Model: Female ICR mice (6-8 weeks old) were used.
-
Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide at 4 days (150 mg/kg) and 1 day (100 mg/kg) prior to infection.[7][13]
-
Infection: A bacterial suspension containing approximately 10^6 CFU in 0.1 mL was injected into the posterior thigh muscle.
-
Treatment: Antibacterial agents or a vehicle control were administered subcutaneously starting 2 hours post-infection.
-
Endpoint: At 24 hours post-infection, mice were euthanized, the thighs were aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU counting) on agar plates.[14]
Conclusion
Based on this comparative analysis, "this compound" presents a promising profile as a next-generation oxazolidinone. Its superior potency against resistant Gram-positive pathogens, favorable pharmacokinetic profile, and improved safety margin in preclinical models suggest it could be a significant advancement over linezolid. Further investigation is warranted to fully characterize its potential for clinical development.
References
- 1. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 5. Linezolid - Wikipedia [en.wikipedia.org]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Reversible Myelosuppresion With Prolonged Usage of Linezolid in Treatment of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism for Linezolid (Zyvox) Induced Thrombocytopenia [ebmconsult.com]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. criver.com [criver.com]
- 13. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Confirming the Target of "Antibacterial Agent 187" Using Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and validation of a novel antibacterial agent's target are critical milestones in the drug development pipeline. This guide provides a comparative overview of key genetic approaches to elucidate the molecular target of a hypothetical compound, "Antibacterial agent 187." By leveraging techniques such as resistance mapping, CRISPRi-based screening, and overexpression analysis, researchers can systematically identify and confirm the cellular machinery disrupted by a new chemical entity. This document outlines the experimental protocols for these methods, presents comparative data against well-characterized antibiotics, and offers a framework for robust target validation.
I. Genetic Approaches for Target Identification: An Overview
Three primary genetic strategies are employed to identify the molecular target of a novel antibacterial agent. Each approach offers unique advantages and, when used in combination, provides a powerful and comprehensive methodology for target elucidation.
-
Resistance Mapping via Whole-Genome Sequencing (WGS): This classical forward genetics approach involves generating spontaneous resistant mutants to the antibacterial agent and identifying the genetic mutations responsible for the resistance phenotype. The underlying principle is that mutations conferring resistance often occur within the drug's target protein, preventing effective binding.
-
CRISPR Interference (CRISPRi) Library Screening: A powerful reverse genetics tool, CRISPRi allows for the programmable knockdown of gene expression across the entire genome. By screening a comprehensive CRISPRi library in the presence of a sub-lethal concentration of the antibacterial agent, genes essential for the compound's activity can be identified. Knockdown of the target gene is expected to confer hypersensitivity to the agent.
-
Overexpression Library Screening: In this approach, a library of strains, each overexpressing a single gene, is screened for resistance to the antibacterial agent. Overexpression of the drug's target can titrate the compound, leading to a higher minimum inhibitory concentration (MIC) required to inhibit bacterial growth.
The logical workflow for employing these genetic approaches, followed by essential biochemical validation, is depicted below.
II. Comparative Data Analysis
The following tables summarize hypothetical data for "this compound" alongside representative data for well-characterized antibiotics, Ciprofloxacin and Rifampicin, illustrating the expected outcomes of each genetic approach.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a fundamental metric for assessing antibacterial potency.
| Compound | Organism | Strain | MIC (µg/mL) | Fold Change vs. Wild-Type |
| This compound | E. coli | Wild-Type | 0.5 | - |
| E. coli | Resistant Mutant 1 (targetX S123L) | 16 | 32x | |
| Ciprofloxacin | E. coli | Wild-Type | ≤0.06[1] | - |
| E. coli | gyrA (S83L) Mutant | 0.12 - 1.0+[1] | 2-16x+ | |
| Rifampicin | M. tuberculosis | Wild-Type | <0.12 - 0.5[2] | - |
| M. tuberculosis | rpoB (S450L) Mutant | >16[2] | >32x |
Table 2: Summary of Genetic Screening Results
This table presents a hypothetical comparison of results from genome-wide genetic screens. For CRISPRi, a negative log2 fold change (Log2FC) indicates that knockdown of the gene sensitizes the bacteria to the compound. For overexpression screening, a positive enrichment score signifies that overexpression of the gene confers resistance.
| Genetic Screen | Putative Target for Agent 187 | Log2FC / Enrichment Score | Comparator: Ciprofloxacin (Target: gyrA) | Comparator: Rifampicin (Target: rpoB) |
| CRISPRi Screening | targetX | -3.5 | gyrA: -4.2 | rpoB: -3.9 |
| Overexpression Screening | targetX | +2.8 | gyrA: +3.1 | rpoB: +2.5 |
III. Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol is adapted from standard broth microdilution methods.
1. Preparation of Bacterial Inoculum:
- A single colony of the bacterial strain is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
- The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antibiotic Dilutions:
- A stock solution of the antibacterial agent is prepared in an appropriate solvent.
- A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate using the broth medium as the diluent.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the prepared bacterial suspension.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
A[label="Plate wild-type bacteria on\nagar with supra-MIC levels\nof Agent 187", fillcolor="#F1F3F4"];
B[label="Incubate to select for\nspontaneous resistant colonies", fillcolor="#F1F3F4"];
C [label="Isolate single resistant colonies\nand confirm MIC increase", fillcolor="#F1F3F4"];
D [label="Extract genomic DNA from\nresistant and wild-type strains", fillcolor="#F1F3F4"];
E [label="Perform Whole-Genome\nSequencing (WGS)", fillcolor="#F1F3F4"];
F [label="Compare sequences to identify\nmutations in resistant strains", fillcolor="#F1F3F4"];
G [label="Identify candidate target gene(s)\n(e.g., targetX)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D -> E -> F -> G;
}
1. Selection of Resistant Mutants:
- A large population of wild-type bacteria (e.g., 10^9 - 10^10 CFU) is plated on agar containing the antibacterial agent at a concentration 4-8 times the MIC.
- Plates are incubated until resistant colonies appear.
2. Characterization of Resistant Mutants:
- Individual resistant colonies are isolated and re-streaked on selective agar to confirm the resistance phenotype.
- The MIC of the antibacterial agent against each resistant mutant is determined to quantify the level of resistance.
3. Whole-Genome Sequencing:
- Genomic DNA is extracted from the resistant mutants and the parental wild-type strain.
- High-throughput sequencing is performed on the extracted DNA.
4. Bioinformatic Analysis:
- The genome sequences of the resistant mutants are compared to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
- Mutations that are consistently found in independently isolated resistant mutants are considered strong candidates for conferring resistance and may identify the drug's target.
1. Library Introduction:
- A pooled library of single-guide RNAs (sgRNAs) targeting every gene in the bacterial genome is introduced into a bacterial strain expressing a catalytically inactive Cas9 (dCas9).
- The library is grown under non-inducing conditions to maintain representation of all sgRNAs.
2. Antibiotic Challenge:
- The bacterial library is cultured in the presence of a sub-lethal concentration (e.g., 0.5x MIC) of the antibacterial agent.
- A parallel culture without the antibiotic serves as a control.
3. Sample Collection and Sequencing:
- Samples are collected at multiple time points during growth.
- Genomic DNA is extracted, and the sgRNA-encoding regions are amplified by PCR.
- Deep sequencing is used to determine the relative abundance of each sgRNA in the population.
4. Data Analysis:
- The abundance of each sgRNA in the antibiotic-treated sample is compared to the control sample.
- sgRNAs that are significantly depleted in the presence of the antibiotic identify genes whose knockdown sensitizes the bacteria to the compound. These genes are strong candidates for the drug's target.
1. Library Screening:
- A bacterial library where each cell contains a plasmid that overexpresses a single gene from the genome is cultured.
- The library is plated on agar containing a lethal concentration of the antibacterial agent.
- A parallel plating on non-selective agar is performed to assess library viability.
2. Identification of Resistant Clones:
- Colonies that grow on the selective plates are isolated.
- The plasmids from these resistant clones are extracted and the overexpressed gene is identified by sequencing.
3. Validation:
- The identified gene is re-cloned and transformed into the wild-type strain to confirm that its overexpression confers resistance to the antibacterial agent.
- The MIC is determined for the overexpression strain to quantify the resistance level.
IV. Biochemical Validation of the Identified Target
Once a candidate target gene (e.g., targetX) is identified through genetic approaches, its interaction with the antibacterial agent must be confirmed biochemically.
If the identified target is an enzyme, its inhibition by the antibacterial agent can be directly measured.
1. Protein Expression and Purification:
- The candidate target gene is cloned into an expression vector, and the corresponding protein is overexpressed and purified.
2. Activity Assay:
- An assay is developed to measure the enzymatic activity of the purified protein.
- The assay is performed in the presence of a range of concentrations of the antibacterial agent.
3. Data Analysis:
- The concentration of the agent that inhibits 50% of the enzyme's activity (IC50) is determined.
- Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and determine the inhibition constant (Ki).[3]
Table 3: Biochemical Validation Data
| Assay | Parameter | Value for Agent 187 vs. TargetX | Comparator: Ciprofloxacin vs. GyrA |
| Enzyme Inhibition | IC50 | 0.1 µM | 0.2 µM |
| Direct Binding (SPR) | KD (Affinity) | 50 nM | 80 nM |
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to measure the direct binding of the compound to the target protein and determine the binding affinity (KD).[4][5][6]
1. Surface Plasmon Resonance (SPR):
- The purified target protein is immobilized on a sensor chip.
- Solutions of the antibacterial agent at various concentrations are flowed over the chip.
- The binding and dissociation of the compound to the protein are monitored in real-time, allowing for the calculation of kinetic parameters and the dissociation constant (KD).[7][8]
2. Isothermal Titration Calorimetry (ITC):
- A solution of the target protein is placed in a sample cell, and the antibacterial agent is titrated into the cell.
- The heat released or absorbed during the binding event is measured, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.[9][10]
By systematically applying these genetic and biochemical approaches, researchers can confidently identify and validate the molecular target of novel antibacterial agents, a crucial step towards developing new therapies to combat antibiotic resistance.
References
- 1. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Level Rifampin Resistance and rpoB Mutations in Mycobacterium tuberculosis: an Analysis of Whole-Genome Sequencing and Drug Susceptibility Test Data in New York - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Use of a Surface Plasmon Resonance Method To Investigate Antibiotic and Plasma Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of a surface plasmon resonance method to investigate antibiotic and plasma protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 10. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
A Comparative Analysis of Novel Bacterial Topoisomerase Inhibitors in Antibiotic Susceptibility Testing Panels
An Objective Guide for Researchers and Drug Development Professionals
Given the ambiguity surrounding the specific entity "Antibacterial agent 187," with the term referring to multiple distinct substances in scientific literature, this guide will focus on a representative member of a relevant new class of antibacterials: the Novel Bacterial Topoisomerase Inhibitors (NBTIs). We will use Gepotidacin as a case study to compare its performance against established antibiotics in susceptibility testing panels. This approach provides a data-driven comparison within the likely mechanistic class of the originally requested agent.
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by a distinct mechanism of action, targeting both DNA gyrase and topoisomerase IV.[1] This dual-targeting at a novel binding site allows it to be effective against many strains resistant to existing antibiotics, such as fluoroquinolones.
Performance in Antibiotic Susceptibility Testing
The in vitro activity of an antibacterial agent is primarily assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for Gepotidacin and Ciprofloxacin, a widely used fluoroquinolone, against key Gram-positive and Gram-negative bacterial species.
Table 1: Comparative MIC Values (µg/mL) for Gepotidacin vs. Ciprofloxacin against Escherichia coli
| Isolate Phenotype | Agent | MIC50 | MIC90 | MIC Range |
| All Isolates (n=3,560) | Gepotidacin | 2 | 2 | 0.06 - >128 |
| Ciprofloxacin | 0.015 | >4 | - | |
| Ciprofloxacin-Resistant | Gepotidacin | 2 | 4 | - |
| ESBL-Producing | Gepotidacin | 2 | 8 | - |
Data sourced from studies on urinary tract infection isolates.[2][3]
Table 2: Comparative MIC Values (µg/mL) for Gepotidacin vs. Ciprofloxacin against Staphylococcus aureus
| Isolate Phenotype | Agent | MIC50 | MIC90 | MIC Range |
| All Isolates (n=50) | Gepotidacin | 0.25 | 0.5 | - |
| Ciprofloxacin | - | - | - | |
| MRSA | Gepotidacin | 0.25 | 0.5 | - |
Data sourced from a study including methicillin-resistant S. aureus (MRSA).[1]
Mechanism of Action: NBTIs vs. Fluoroquinolones
Both NBTIs and fluoroquinolones target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for DNA replication. However, their binding sites and mechanisms of inhibition are distinct. Fluoroquinolones trap the enzyme-DNA complex after the enzyme has created a double-strand break, leading to cell death. In contrast, NBTIs bind to a different site on the enzyme-DNA complex, preventing the religation of the DNA strands and also leading to bacterial cell death.[4][5] This different binding site is why NBTIs often retain activity against fluoroquinolone-resistant bacteria.[6][7]
Caption: Mechanism of action for NBTIs and Fluoroquinolones.
Experimental Protocols
The data presented in this guide are typically generated using standardized antimicrobial susceptibility testing methods. The broth microdilution method is a common and reliable technique.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]
-
Preparation of Antimicrobial Agent Stock Solution:
-
Weigh a precise amount of the antibacterial agent (e.g., Gepotidacin) and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired starting concentration for the assay.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, perform serial two-fold dilutions of the antibacterial agent in CAMHB. This creates a gradient of drug concentrations across the wells.
-
Each well should contain a final volume of 50 µL of the diluted agent.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh agar plate culture (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antibacterial agent at which there is no visible growth.
-
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Gepotidacin Tested against Escherichia coli and Staphylococcus saprophyticus Isolates Causing Urinary Tract Infections in Medical Centers Worldwide (2019 to 2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of gepotidacin against urinary tract infection isolates of Enterobacterales, Enterococcus faecalis, and Staphylococcus saprophyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally Optimized Potent Dual-Targeting NBTI Antibacterials with an Enhanced Bifurcated Halogen-Bonding Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 187
Disclaimer: Antibacterial Agent 187 is a fictional compound. The following information is provided for illustrative purposes and is based on general best practices for the disposal of hazardous antibacterial agents in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for any chemical and follow your institution's established waste disposal protocols.
The proper disposal of potent antibacterial agents is critical to prevent environmental contamination and the development of antimicrobial resistance. This guide provides essential safety and logistical information for the handling and disposal of this compound, ensuring the safety of laboratory personnel and the surrounding environment.
Summary of Key Disposal and Safety Parameters
The following table summarizes the essential quantitative data for this compound. This information is critical for risk assessment and the implementation of appropriate disposal procedures.
| Parameter | Value | Safety Implication |
| Chemical Name | 4-(2-(5-nitrofuran-2-yl)vinyl)pyrimidin-2-amine | Fictional name for reference |
| Molecular Formula | C10H8N4O3 | - |
| Molecular Weight | 232.2 g/mol | - |
| Physical State | Crystalline Solid | Potential for dust inhalation. Handle in a ventilated area or fume hood. |
| Solubility | Soluble in DMSO; sparingly soluble in ethanol | Dictates appropriate solvents for decontamination and chemical inactivation procedures. |
| pH Stability Range | Stable at pH 5-8 | Solutions outside this range may degrade the compound, which can be utilized in chemical inactivation protocols. |
| Thermal Stability | Decomposes at >150°C | Some heat-based sterilization methods like autoclaving may not be sufficient for complete degradation and require supplementary chemical treatment.[1] |
| Primary Disposal Route | Hazardous Chemical Waste | Must be segregated from general and biohazardous waste streams and disposed of through a licensed hazardous waste contractor.[2][3] |
Experimental Protocols for Disposal
Below are detailed, step-by-step protocols for the disposal of materials contaminated with this compound. These procedures are designed to mitigate risk and ensure compliance with standard laboratory safety practices.
Protocol 1: Disposal of Contaminated Solid Waste
This protocol applies to non-sharp solid waste such as contaminated personal protective equipment (PPE), petri dishes, and plasticware.
-
Segregation: At the point of generation, separate solid waste contaminated with this compound from all other waste streams.[4]
-
Packaging: Place the waste into a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be marked with a "Hazardous Waste" label and the chemical name "this compound."[5]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][6] Ensure the container is kept closed except when adding waste.[2]
-
Autoclaving (if also biohazardous): If the solid waste is also contaminated with biological material (e.g., bacterial cultures), it must first be treated as biohazardous waste.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[5][9]
Protocol 2: Disposal of Contaminated Liquid Waste
This protocol covers the disposal of stock solutions, used cell culture media containing this compound, and contaminated aqueous solutions.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.[9] Do not mix with other chemical waste streams unless confirmed to be compatible.
-
Labeling: Clearly label the container with a "Hazardous Waste" tag, specifying "this compound" and the approximate concentration.[3]
-
Chemical Inactivation (Recommended): To reduce the antimicrobial activity of the waste before disposal, perform the following inactivation procedure within a chemical fume hood:
-
While stirring, slowly adjust the pH of the liquid waste to >10 by adding a 1M solution of sodium hydroxide (NaOH).
-
Allow the solution to react for at least 2 hours to promote the degradation of the agent.
-
Neutralize the solution to a pH between 6 and 8 by slowly adding a 1M solution of hydrochloric acid (HCl).
-
Note: This procedure reduces the antibacterial hazard but the waste must still be disposed of as hazardous chemical waste.
-
-
Storage: Store the sealed container in a designated satellite accumulation area, within secondary containment to prevent spills.[2]
-
Disposal: Arrange for pickup by your institution's EH&S department. Do not pour down the drain.[5]
Protocol 3: Disposal of Contaminated Sharps
This protocol is for the disposal of needles, scalpels, and other sharp objects contaminated with this compound.
-
Collection: Immediately place all contaminated sharps into a rigid, puncture-resistant, and leak-proof sharps container that is clearly labeled with the biohazard symbol and as "Hazardous Chemical Waste: this compound."[4][10]
-
Container Management: Do not overfill the sharps container. Once it is three-quarters full, securely close and seal the lid.[4]
-
Storage: Store the sealed sharps container in the designated satellite accumulation area.[5]
-
Disposal: The entire sharps container must be disposed of as hazardous chemical waste. Arrange for pickup and disposal through your institution's EH&S department.[2] Do not autoclave sharps containers containing chemically hazardous waste unless specified as safe by your institution.
Visualizations
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process and proper workflow for segregating and disposing of waste contaminated with this compound.
Caption: Disposal workflow for this compound.
Hypothetical Signaling Pathway Disruption by this compound
This diagram illustrates a hypothetical mechanism of action where this compound inhibits bacterial cell wall synthesis by blocking a key enzyme in the peptidoglycan production pathway.
Caption: Hypothetical inhibition of cell wall synthesis.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. mainelabpack.com [mainelabpack.com]
- 5. odu.edu [odu.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
- 8. twu.edu [twu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
Essential Safety and Handling Guide for Antifungal Agent 187 (IKE7)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Antifungal Agent 187, also known as IKE7. This compound is a topoisomerase II inhibitor with a derivative structure containing imidazole and triazolacridone, exhibiting antifungal properties. Due to its mechanism of action and chemical composition, it should be treated as a hazardous substance, requiring strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Antifungal Agent 187 to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Standard/Specification |
| Hand Protection | Double Nitrile Gloves | ASTM D6978 (or successor) compliant chemotherapy gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene or other laminate material resistant to hazardous drug permeability. Do not use standard cloth lab coats. |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield should be worn over goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 or Higher Respirator | Required when handling the powder form of the agent or when aerosols may be generated. A fit-tested N95 or higher-level respirator is necessary. |
| Additional Protection | Disposable Head, Hair, and Shoe Covers | To be worn to minimize the risk of contamination of personal clothing and subsequent spread of the hazardous agent. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to maintaining a safe working environment and the integrity of the compound.
Handling Protocols:
-
Designated Area: All handling of Antifungal Agent 187 should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Avoid Aerosol Generation: Handle the compound in a manner that avoids the creation of dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the agent, even if gloves were worn.[1] Do not eat, drink, or smoke in areas where the compound is handled.[2]
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound.
Storage Protocols:
-
Container: Keep the container tightly sealed in a cool, dry, and well-ventilated area.
-
Segregation: Store away from incompatible materials.
-
Labeling: Ensure the container is clearly labeled with the compound name and associated hazards.
Disposal Plan
The disposal of Antifungal Agent 187 and any contaminated materials must be handled with care to prevent environmental contamination and exposure to personnel.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gown) | Place in a designated, sealed, and clearly labeled hazardous waste bag. |
| Liquid Waste | Collect in a sealed, labeled, and appropriate hazardous waste container. |
All waste must be disposed of in accordance with federal, state, and local regulations for hazardous waste.[3][4]
Experimental Protocol: Spill Response
Immediate and correct response to a spill is critical to contain the hazard and prevent exposure.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Post warning signs to prevent others from entering the contaminated area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full personal protective equipment as outlined in the table above.
-
Contain the Spill:
-
For Powder Spills: Gently cover the spill with absorbent pads or granules. Avoid creating dust.
-
For Liquid Spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully collect the absorbed material using appropriate tools (e.g., scoop, forceps).
-
Work from the outer edge of the spill towards the center.
-
-
Decontaminate the Area:
-
Wipe the spill area with a suitable decontaminating solution (e.g., 70% ethanol), followed by water.
-
-
Dispose of Waste:
-
Place all contaminated materials (absorbent pads, PPE, etc.) into a labeled hazardous waste container.
-
-
Report the Incident: Report the spill to the laboratory supervisor and the appropriate safety officer.
Below is a diagram illustrating the logical workflow for responding to a chemical spill.
Caption: Workflow for a safe and effective chemical spill response.
References
- 1. Fungicide application practices and personal protective equipment use among orchard farmers in the agricultural health study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase I/II inhibitor 2|MSDS [dcchemicals.com]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
